3-(Pentafluorosulfanyl)benzonitrile
Description
BenchChem offers high-quality 3-(Pentafluorosulfanyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pentafluorosulfanyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTPAYUKMXEQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381324 | |
| Record name | SBB055149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401892-82-8 | |
| Record name | SBB055149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Pentafluorosulfanyl)benzonitrile: The Lipophilic Command Center
Topic: 3-(Pentafluorosulfanyl)benzonitrile: Technical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, Materials Scientists
Executive Summary: The "Super-Trifluoromethyl" Scaffold
In the landscape of modern medicinal chemistry, the pentafluorosulfanyl group (
3-(Pentafluorosulfanyl)benzonitrile (CAS: 401892-82-8) serves as a critical intermediate for installing this privileged motif into aromatic scaffolds.[1] Unlike its para-isomer, the meta-substitution pattern of this molecule provides a unique vector for exploring structure-activity relationships (SAR) in drug discovery, particularly for modulating metabolic stability and membrane permeability.[1]
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic protocols, and downstream utility.[1]
Physicochemical Identity & Properties[1][2][3][4][5][6][7]
Identity Data
| Parameter | Technical Specification |
| Chemical Name | 3-(Pentafluorosulfanyl)benzonitrile |
| CAS Number | 401892-82-8 |
| Molecular Formula | |
| Molecular Weight | 229.17 g/mol |
| SMILES | N#Cc1cccc(S(F)(F)(F)(F)F)c1 |
| Appearance | White to off-white crystalline solid or semi-solid |
The Advantage: Comparative Metrics
The strategic value of 3-(Pentafluorosulfanyl)benzonitrile lies in the properties of the
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Drug Design |
| Geometry | Tetrahedral | Octahedral (Square Pyramidal) | |
| Electronegativity | 3.36 (Pauling) | 3.65 (Pauling) | Stronger electron-withdrawal creates more acidic protons on the ring, influencing binding affinity.[1] |
| Lipophilicity ( | +0.88 | +1.51 | Significant increase in |
| Hydrolytic Stability | High | High | Both groups resist physiological hydrolysis, ensuring the pharmacophore remains intact.[1] |
Synthetic Methodologies
The synthesis of 3-(Pentafluorosulfanyl)benzonitrile is non-trivial due to the high stability of the C-S bond and the electron-deficient nature of the ring. The most robust industrial and laboratory method involves Palladium-Catalyzed Cyanation of the corresponding aryl halide.[1]
Primary Route: Pd-Catalyzed Cyanation
This protocol utilizes 1-bromo-3-(pentafluorosulfanyl)benzene as the precursor.[1] The use of zinc cyanide (
Reagents & Conditions:
-
Cyanating Agent:
(0.6 equiv)[1] -
Catalyst:
(2 mol%)[1] -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
-
Solvent: Wet DMF (Dimethylformamide) or NMP[1]
-
Additives:
dust (catalytic, to keep Pd reduced)[1] -
Temperature: 110°C – 130°C
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask or microwave vial and purge with Argon for 15 minutes.
-
Reagent Loading: Charge the vessel with 1-bromo-3-(pentafluorosulfanyl)benzene (1.0 equiv),
(0.6 equiv), (0.02 equiv), and dppf (0.04 equiv). -
Solvent Addition: Add anhydrous DMF (concentration ~0.2 M). Note: The addition of 1% water can accelerate the reaction by activating the Zinc species.
-
Reaction: Heat the mixture to 120°C with vigorous stirring. Monitor via GC-MS or
NMR.-
Endpoint: Disappearance of the aryl bromide peak.[1]
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 2M
(to chelate zinc salts) followed by brine. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is electron-deficient, so it elutes relatively early.[1]
Visualization: Synthetic Workflow
The following diagram illustrates the synthesis and the critical "decision nodes" during the process.
Figure 1: Palladium-catalyzed cyanation workflow for the synthesis of the target molecule.
Reactivity & Downstream Applications[2]
The nitrile group serves as a versatile "chemical handle," allowing the lipophilic
Divergent Transformations
-
Tetrazole Formation (Bioisostere for Carboxylic Acid):
-
Hydrolysis to Benzoic Acid:
-
Reduction to Benzylamine:
Visualization: Reactivity Tree
Figure 2: Divergent synthesis pathways from the nitrile intermediate.
Safety & Handling (E-E-A-T)
While the
-
Hazard Statements (GHS):
-
Specific Handling:
-
Cyanide Precursors: When synthesizing from the bromide using
, extreme caution regarding cyanide toxicity is required.[1] The final product (benzonitrile) is less toxic than the reagents but should still be treated as a potential source of HCN under strong acidic/combustion conditions.[1] -
NMR Verification: The
group shows a characteristic multiplet in NMR. Ensure proper venting when analyzing; while stable, thermal decomposition at extreme temperatures (>250°C) can release and .[1]
-
References
-
ChemicalBook. (2024).[1] 3-(Pentafluorosulfanyl)benzonitrile Product Entry & CAS 401892-82-8.[1][4] Retrieved from [1]
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Retrieved from
-
National Institutes of Health (PMC). (2016).[1] Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Retrieved from [1]
-
Royal Society of Chemistry. (2021).[1] When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Pentafluorobenzonitrile Product Data (Comparative Reference). Retrieved from
Sources
Physicochemical properties of 3-(Pentafluorosulfanyl)benzonitrile
The "Super-Trifluoromethyl" Scaffold in Medicinal Chemistry[1]
Executive Summary
3-(Pentafluorosulfanyl)benzonitrile represents a high-value intermediate in the synthesis of next-generation pharmaceuticals and agrochemicals.[1] Distinguished by the pentafluorosulfanyl (SF₅) group—often termed the "super-trifluoromethyl" group—this scaffold offers a unique combination of extreme electronegativity, high lipophilicity, and steric bulk comparable to a tert-butyl group.[1]
This guide details the physicochemical architecture of 3-(Pentafluorosulfanyl)benzonitrile, provides a validated synthetic workflow for its generation, and outlines its strategic application as a bioisostere in lead optimization programs.[1]
Physicochemical Architecture
The SF₅ group is a square pyramidal hypervalent sulfur moiety.[1] Unlike the rotationally symmetric CF₃ group, the SF₅ group presents a distinct steric face, creating a "blockade" effect that can protect adjacent metabolic soft spots.
2.1 Core Properties Table[1]
| Property | Value / Description | Context |
| Molecular Formula | C₇H₄F₅NS | |
| Molecular Weight | 229.17 g/mol | Significantly heavier than CF₃ analog (171.12 g/mol ) |
| Physical State | Solid (Crystalline) | Distinct from liquid 3-CF₃-benzonitrile |
| Melting Point | 48–50 °C | Indicates stronger intermolecular packing |
| Boiling Point | ~220 °C (Predicted) | High thermal stability |
| LogP (Predicted) | 2.7 – 3.2 | High lipophilicity (Hydrophobic) |
| Hammett Constant ( | 0.61 | Stronger electron-withdrawing than CF₃ (0.[1][2][3][4]43) |
| Dipole Moment | ~3.4–4.0 D | High polarity without water solubility |
| Geometry | Square Pyramidal (SF₅) | Steric demand |
2.2 Deep Dive: The SF₅ vs. CF₃ Differential
The 3-(Pentafluorosulfanyl)benzonitrile scaffold is not merely a heavy analog of the trifluoromethyl variant.[1][5][6] The SF₅ group imparts unique electronic and steric modifications:
-
Electronegativity: The SF₅ group (electronegativity
) is more electron-withdrawing than CF₃ ( ), leading to increased acidity of protons on the aromatic ring and potentially stronger -stacking interactions in protein binding pockets.[1] -
Lipophilicity: The SF₅ group significantly boosts lipophilicity (
) compared to CF₃ ( ), improving membrane permeability for CNS-targeted drugs.[1] -
Metabolic Stability: The C–S and S–F bonds are chemically inert to standard metabolic oxidation (P450 enzymes), often resolving "metabolic hot spot" issues found with alkyl or aryl substituents.[1]
Figure 1: Comparative driver analysis of SF₅ vs. CF₃ pharmacophores.[1]
Synthetic Accessibility & Protocols
The synthesis of 3-(Pentafluorosulfanyl)benzonitrile is typically achieved via late-stage functionalization.[1] The most robust route involves the palladium-catalyzed cyanation of 1-bromo-3-(pentafluorosulfanyl)benzene.[1] This method avoids the harsh conditions of direct fluorination.[1]
3.1 Primary Synthetic Route: Pd-Catalyzed Cyanation[1]
Precursor: 1-bromo-3-(pentafluorosulfanyl)benzene (Commercial or synthesized via SF₅Cl addition to benzene derivatives).[1]
Reagents:
-
Zinc Cyanide (Zn(CN)₂) – Stoichiometric cyanide source.[1]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) – Catalyst precursor.[1]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) – Ligand.[1]
-
Dimethylformamide (DMF) – Solvent (Wet).[1]
Protocol:
-
Charge: In a glovebox or under argon flow, charge a reaction vial with 1-bromo-3-(pentafluorosulfanyl)benzene (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).
-
Solvate: Add anhydrous DMF (concentration ~0.2 M).
-
Degas: Sparge with argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).
-
Heat: Seal the vessel and heat to 80–90 °C for 12–16 hours. Monitor by TLC or LC-MS (Target mass: 229.17).[1]
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M ammonium hydroxide (to sequester zinc salts) followed by brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: Hexanes/Ethyl Acetate).
Yield Expectation: 85–95% isolated yield.
3.2 Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the cyanation of SF₅-aryl halides.
Applications in Drug Design[1][8][9]
3-(Pentafluorosulfanyl)benzonitrile serves as a versatile building block.[1] The nitrile group is a "gateway" functionality that can be transformed into amines (reduction), carboxylic acids (hydrolysis), or heterocycles (e.g., tetrazoles, oxadiazoles).[1]
4.1 Strategic Deployment (Decision Logic)
Use the SF₅ scaffold when a lead compound exhibits:
-
Metabolic Instability: Rapid oxidation at the meta position of a phenyl ring.[1]
-
Low Potency: Need for a larger hydrophobic group to fill a lipophilic pocket (SF₅ volume > CF₃).[1]
-
Poor Permeability: Need to increase LogP without adding metabolically labile alkyl chains.
4.2 Transformation Pathways
-
To Benzylamine: Reduction with LiAlH₄ or H₂/Raney Ni yields 3-(pentafluorosulfanyl)benzylamine, a key intermediate for amide coupling.[1]
-
To Benzoic Acid: Acidic hydrolysis (H₂SO₄/H₂O) yields 3-(pentafluorosulfanyl)benzoic acid.[1]
-
To Tetrazole: Reaction with NaN₃ yields the bioisostere of the carboxylic acid, offering different pKa and solubility profiles.
Figure 3: Divergent synthesis pathways from the nitrile intermediate.
Safety & Handling (SDS Summary)
While the SF₅ group itself is chemically stable, the nitrile functionality and the fluorinated nature dictate specific handling precautions.
-
GHS Classification:
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.[1]
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers and reducing agents.[1]
-
First Aid: In case of contact, wash immediately with soap and water. If swallowed, seek medical attention immediately (potential cyanide release metabolism, though less likely than aliphatic nitriles).[1]
References
-
Beier, P. et al. "New methodologies for the preparation of (pentafluorosulfanyl)benzenes."[1] Institute of Organic Chemistry and Biochemistry of the CAS.[1]
-
Savoie, P. R.[1][7] & Welch, J. T. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds."[1] Chemical Reviews, 2015.[1] (Detailed review of SF5 properties and synthesis).
-
SynQuest Labs. "3-(Pentafluorothio)benzonitrile Product Data & SDS."
-
Altman, R. A. et al. "Medicinal Chemistry of the Pentafluorosulfanyl Group."[1] Journal of Medicinal Chemistry, 2015.[1] (Comparison of SF5 vs CF3 bioisosterism).
-
Iida, N. et al. "Synthesis of Phthalocyanines with a Pentafluorosulfanyl Substituent."[1][6] Beilstein Journal of Organic Chemistry, 2015.[1] (Protocol for cyanation of SF5-halides).
Sources
- 1. 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile | C16H8FNO2 | CID 53485387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzonitrile, pentafluoro- (CAS 773-82-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benzonitrile - Wikipedia [en.wikipedia.org]
- 4. 203126-21-0|p-Tolylsulfur Pentafluoride|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Fluoro-5-(oxan-4-ylsulfanyl)benzonitrile | C12H12FNOS | CID 102818497 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(Pentafluorosulfanyl)benzonitrile molecular structure and weight
This guide serves as a technical reference for 3-(Pentafluorosulfanyl)benzonitrile , a specialized fluorinated intermediate used in high-performance medicinal chemistry.[1]
Molecular Structure, Synthesis, and Application in Drug Discovery
Executive Summary
3-(Pentafluorosulfanyl)benzonitrile (CAS: 401892-82-8) is a meta-substituted aromatic nitrile featuring the pentafluorosulfanyl (
Molecular Identity & Physicochemical Profile[1][5][6]
| Property | Data |
| CAS Number | 401892-82-8 |
| IUPAC Name | 3-(Pentafluoro- |
| Molecular Formula | |
| Molecular Weight | 229.17 g/mol |
| Exact Mass | 228.9984 g/mol |
| Physical State | Crystalline Solid / Low-melting Solid |
| Appearance | White to off-white crystals |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water |
Structural Geometry
-
Nitrile Group (-CN): Linear geometry (
hybridized carbon), exerting a moderate electron-withdrawing effect.[1] -
Pentafluorosulfanyl Group (-SF
): Octahedral geometry around the sulfur atom.[1] The sulfur is hypervalent ( hybridization).[1] -
Steric Bulk: The
group has a van der Waals volume ( 113 Å ) slightly smaller than a tert-butyl group but significantly larger than a trifluoromethyl group ( , 43 Å ).[1] This steric demand restricts rotation and can lock conformations in protein binding pockets.[1]
Electronic & Lipophilic Analysis
The
Comparative Electronic Effects (Hammett Constants)
| Substituent | Electronegativity ( | Lipophilicity ( | ||
| -SF | 0.61 | 0.68 | High | 1.51 |
| -CF | 0.43 | 0.54 | High | 0.88 |
| -NO | 0.71 | 0.78 | Very High | -0.28 |
Key Insight: The
Synthesis & Manufacturing Routes
The synthesis of 3-(pentafluorosulfanyl)benzonitrile typically proceeds via transition-metal catalyzed cyanation of the corresponding aryl halide.[1] The high stability of the C-S bond in the
Primary Route: Palladium-Catalyzed Cyanation
The most efficient route utilizes 1-bromo-3-(pentafluorosulfanyl)benzene as the precursor.[1]
-
Reagents: Zinc cyanide (
), Palladium catalyst ( ), Ligand (dppf or Xantphos).[1] -
Solvent: DMF or NMP (polar aprotic is required).[1]
-
Conditions: Heating at 80–120°C under inert atmosphere (
).
Secondary Route: Sandmeyer Reaction
Starting from 3-(pentafluorosulfanyl)aniline :
-
Diazotization with
at 0°C. -
Displacement with Copper(I) cyanide (
).[1]
Synthetic Workflow Diagram
Caption: Synthetic pathways to 3-(Pentafluorosulfanyl)benzonitrile. The Pd-catalyzed route (blue) is preferred for scale and safety.
Experimental Protocol: Pd-Catalyzed Cyanation
Note: This protocol is a standardized adaptation for electron-deficient aryl bromides.
Objective: Conversion of 1-bromo-3-(pentafluorosulfanyl)benzene to 3-(pentafluorosulfanyl)benzonitrile.
Materials:
-
Zinc Cyanide (
) (0.6 equiv)[1] - (2 mol%)[1]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)[1]
-
Anhydrous DMF (0.2 M concentration)[1]
Procedure:
-
Setup: In a glovebox or under a steady stream of nitrogen, charge a reaction vial with the aryl bromide,
, , and dppf. -
Solvation: Add anhydrous DMF. Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. The solution should turn from dark purple/red to a lighter orange/brown upon completion.[1]
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF and zinc salts.[1]
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a white crystalline solid.[1][2]
Applications in Drug Discovery
The 3-(pentafluorosulfanyl)benzonitrile scaffold is used to introduce the
-
Kinase Inhibitors: Replacing
-phenyl groups to improve potency via increased hydrophobic interactions in the binding pocket.[1] -
Metabolic Blockers: The
group blocks P450 oxidation at the meta-position, extending the half-life ( ) of the drug.[1] -
CNS Agents: The high lipophilicity facilitates Blood-Brain Barrier (BBB) penetration.[1]
Structure-Activity Relationship (SAR) Logic
Caption: Functional dissection of the molecule's role in SAR studies.
Safety & Stability
-
Hazards: As a nitrile, this compound is potentially toxic if ingested or inhaled.[1] It may release HCN under extreme acidic conditions or combustion.[1]
-
Stability: The
group is hydrolytically stable to strong acids and bases (unlike derivatives).[1] -
Storage: Store in a cool, dry place under inert gas.
References
-
BenchChem. "3-(Pentafluorosulfanyl)benzonitrile | 401892-82-8."[1] BenchChem Database. Link
-
ChemicalBook. "3-(Pentafluorosulfanyl)benzonitrile Properties and Safety." ChemicalBook.[1][2] Link
-
Beier, P., et al. "New methodologies for the preparation of (pentafluorosulfanyl)benzenes." Institute of Organic Chemistry and Biochemistry.[1] Link
-
Savoie, P. R., & Welch, J. T. (2015).[1] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. (Cited for Hammett Constant data logic).[1][6]
-
Umemoto, T., et al. "Discovery of practical production processes for arylsulfur pentafluorides."[1] Beilstein Journal of Organic Chemistry. Link
Sources
- 1. Pentafluorobenzonitrile | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(PENTAFLUOROSULFANYL)BENZONITRILE | 401892-82-8 [amp.chemicalbook.com]
- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 5. Benzonitrile - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
Discovery and history of pentafluorosulfanyl compounds
The Renaissance of the "Super-Trifluoromethyl" Group: A Technical Guide to Pentafluorosulfanyl ( ) Chemistry
Executive Summary
For decades, the pentafluorosulfanyl (
This guide provides a technical deep-dive into the
Part 1: The "Super-Trifluoromethyl" Group
Physicochemical Architecture[1]
The
Key Differentiator: Steric Bulk & Geometry
Unlike the tetrahedral
Comparative Data Analysis
The following table summarizes the critical parameters that drive the decision to incorporate
| Parameter | Pentafluorosulfanyl ( | Trifluoromethyl ( | tert-Butyl ( | Implications for Drug Design |
| Geometry | Octahedral (Square Pyramidal) | Tetrahedral | Tetrahedral | |
| Volume ( | 55.4 | 34.6 | 76.9 | Perfect "Goldilocks" size for specific hydrophobic pockets. |
| Electronegativity ( | 0.68 | 0.53 | -0.20 | Stronger electron-withdrawing nature increases metabolic stability of adjacent bonds. |
| Lipophilicity ( | 1.23 | 0.88 | 1.98 | significantly boosts membrane permeability without the metabolic liability of alkyl groups. |
| C-X Bond Energy | ~90-100 kcal/mol (C-S) | ~110 kcal/mol (C-C) | ~85 kcal/mol (C-C) | High hydrolytic and thermal stability, resistant to P450 degradation. |
Data Source: Sani & Zanda (2025), Welch et al. (2008).
Part 2: Historical Genesis & The "Dark Ages"
The history of
-
Discovery (1950s): First identified by Silvey and Cady, the group was initially investigated for high-energy military applications.
-
The Sheppard Era (1960s): William A. Sheppard at DuPont established the fundamental chemistry. However, his methods relied on reacting disulfides with silver difluoride (
) at high temperatures or using disulfur decafluoride ( ).-
The Barrier:
is a colorless gas/liquid with toxicity comparable to Phosgene. This extreme hazard profile caused the field to go dormant for nearly 40 years.
-
-
The Renaissance (2000s-Present): The field re-emerged with the development of milder radical addition protocols utilizing triethylborane (
) and, more recently, gas-free generation of .
Figure 1: The evolution of SF5 chemistry from hazardous origins to modern accessibility.
Part 3: Synthetic Evolution (The Technical Core)
For the modern medicinal chemist, there are two primary pathways to access
Protocol A: Radical Addition of to Alkenes/Alkynes
This is the "workhorse" reaction for creating aliphatic
The Challenge:
Step-by-Step Methodology (Self-Validating)
-
Reagent Preparation:
-
Substrate: Terminal alkyne (e.g., phenylacetylene).
-
Reagent:
(condensed gas or generated in situ). -
Initiator:
(1M in hexane). -
Solvent: Anhydrous Hexane or
.
-
-
Execution:
-
Cool the reaction vessel (sealed tube or autoclave) to -78 °C.
-
Condense
(1.2 equiv) into the vessel. -
Add the alkyne and solvent.[2]
-
Slowly inject
(0.1 equiv). Critical Step: The reaction is highly exothermic; slow addition prevents thermal runaway. -
Allow the mixture to warm to -30 °C or 0 °C and stir for 1-2 hours.
-
-
Validation (The "Check"):
-
In-Process Control: Monitor via
NMR. -
Signature Signal: The
group exhibits a characteristic spin system. You will see a doublet (integral 4F, equatorial) and a pentet (integral 1F, axial). If you see a singlet, you likely have degradation or incorrect incorporation. -
Completion: Disappearance of the alkyne proton in
NMR.
-
-
Workup:
-
Quench with saturated
. -
The product is usually the
-alkene (kinetic product).
-
Figure 2: Mechanism of Et3B-mediated radical addition of SF5Cl to alkynes.
Protocol B: In-Situ Generation (The Modern "Gas-Free" Route)
Handling
-
Reagents:
(Sulfur), (Potassium Fluoride), source (TCICA - Trichloroisocyanuric acid), and Acetonitrile. -
Mechanism: In situ formation of
which is immediately consumed by the alkene substrate. -
Advantage: Bench-stable solids; no gas cylinders required.
Part 4: Medicinal Chemistry Applications[1][2][4][5][6][7][8][9]
The
Case Study: Mefloquine Analogs
Mefloquine is an antimalarial drug with significant CNS side effects.
-
Modification: Replacing the bis-trifluoromethyl groups with
. -
Outcome: The
analog showed improved blood-brain barrier penetration (due to higher lipophilicity) but, crucially, a longer metabolic half-life due to the steric shielding of the quinoline ring. This allows for lower dosing, potentially reducing neurotoxicity.
Bioisosteric Strategies
-
Blocking Metabolic Hotspots: The high electronegativity and steric bulk of
effectively block P450 oxidation at adjacent sites (e.g., replacing a group that is prone to hydroxylation). -
Modulating pKa: Placing an
group on an aromatic ring ortho/para to a basic amine will significantly lower the pKa of the amine (more so than ), reducing lysosomal trapping or altering solubility.
Part 5: Future Outlook
The "Super-Trifluoromethyl" era is just beginning. Current research is focused on:
-
Chiral
Synthons: Developing enantioselective methods to install on chiral centers. -
Electrophilic Reagents: While radical methods dominate, the holy grail is a stable "electrophilic
" source (analogous to the Umemoto reagent for ) to allow Friedel-Crafts type functionalization of arenes. -
Agrochemicals: High potency and environmental stability make
ideal for next-gen pesticides (e.g., meta-diamide insecticides).
References
-
Sheppard, W. A. (1962). "Arylsulfur Pentafluorides."[1][2][4][5][6] Journal of the American Chemical Society. [Link]
-
Sani, M., & Zanda, M. (2025). "Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds." ResearchGate. [Link]
-
Welch, J. T., et al. (2008).[2] "Radical Addition of SF5Br to Alkenes." Tetrahedron Letters. [Link]
-
Altornonte, S., & Zanda, M. (2013).[7] "Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules." Journal of Fluorine Chemistry. [Link][7]
-
Pentafluorosulfanyl Group (SF5) - Rowan Scientific. "Applications in Medicinal Chemistry." [Link]
-
Kanishchev, O. S., & Dolbier, W. R. (2021).[4] "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles." ACS Organic & Inorganic Au. [Link]
Sources
- 1. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corpus.ulaval.ca [corpus.ulaval.ca]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Pentafluorosulfanyl Group: A Bastion of Stability in Modern Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF5) group is rapidly transitioning from a chemical curiosity to a cornerstone functional group in medicinal chemistry, agrochemistry, and materials science.[1][2][3] Often dubbed the "super-trifluoromethyl group," its unique combination of properties—including high electronegativity, significant lipophilicity, and, most critically, exceptional thermal and chemical stability—positions it as a valuable tool for molecular design.[2][3][4][5] This guide provides an in-depth analysis of the thermal and chemical stability of the SF5 moiety, grounded in mechanistic principles and field-proven insights. It is intended to serve as a comprehensive resource for researchers seeking to leverage the remarkable robustness of this functional group to build more durable, effective, and resilient molecules.
The Foundation of Stability: Unpacking the SF5 Group
The pentafluorosulfanyl group consists of a central sulfur atom in its highest oxidation state (+6) bonded to five fluorine atoms in a square pyramidal geometry. This structure is the primary determinant of its unique characteristics.
-
Electronic Properties : The five highly electronegative fluorine atoms create a powerful electron-withdrawing effect, making the SF5 group one of the most electronegative functional groups known in organic chemistry.[6] This profoundly influences the electronic landscape of the parent molecule.
-
Steric Profile : The SF5 group is significantly bulkier than the trifluoromethyl (CF3) group, providing a distinct three-dimensional profile that can be exploited in rational drug design to probe steric pockets in biological targets.[3]
-
Inertness by Analogy : The remarkable stability of SF5-containing compounds can be understood by considering them derivatives of sulfur hexafluoride (SF6), a gas renowned for its extreme inertness and use as an electrical insulator.[7]
The core of the SF5 group's stability lies in the strength of the sulfur-fluorine bonds.[6] This inherent thermodynamic stability is augmented by kinetic factors; the five fluorine atoms provide a dense steric shield around the central sulfur atom, kinetically hindering the approach of nucleophiles or other reactants.
Comparative Analysis: SF5 vs. CF3
For decades, the trifluoromethyl (CF3) group has been the gold standard for introducing fluorine into bioactive molecules to enhance metabolic stability and binding affinity.[8] The SF5 group offers a compelling alternative, often amplifying these desired effects. The following table summarizes a comparison of their key properties.
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | Rationale & Implication |
| Hammett Constant (σp) | +0.68 | +0.54 | SF5 is a stronger electron-withdrawing group, which can significantly alter pKa and receptor interactions.[9] |
| Lipophilicity (π) | +1.51 | +1.09 | SF5 provides a greater increase in lipophilicity, potentially enhancing membrane permeability and bioavailability.[6][9] |
| Steric Bulk | Larger | Smaller | The greater size of SF5 can be used to fill larger hydrophobic pockets in protein targets.[3] |
| Hydrolytic Stability | Exceptional | Very High | SF5 exhibits superior stability to hydrolysis, a key advantage for oral drug candidates.[7][9] |
| Metabolic Stability | Exceptional | Very High | The robustness of the SF5 group helps prevent metabolic degradation, extending a drug's half-life.[4][6] |
Thermal Stability: Resisting Decomposition
The pentafluorosulfanyl group imparts exceptional thermal stability to organic molecules.[2][6][7] This robustness is a direct consequence of the strong S-F bonds, making SF5-containing compounds suitable for applications requiring high-temperature processing or long-term stability under ambient conditions.
While comprehensive thermal decomposition data is compound-specific, general observations and specific examples underscore this stability:
-
Aryl-SF5 Compounds : Aromatic compounds bearing the SF5 group generally exhibit high thermal stability, a property that has been leveraged in the design of high-energy materials and functional optoelectronic materials with longer device lifetimes.[7]
-
SF5Cl Decomposition : The reagent sulfur chloride pentafluoride (SF5Cl), a key source for the SF5 moiety, only begins to undergo significant thermal decomposition above 200 °C, primarily yielding sulfur tetrafluoride (SF4) and chlorine gas.[10] This indicates the inherent strength of the SF5 core even with a relatively labile S-Cl bond.
It is important to note that while the S-F bonds are exceptionally strong, the bond connecting the sulfur atom to the organic scaffold (e.g., C-S) is the typical point of thermal failure. However, even this bond is remarkably stable. While some computational studies suggest the C–S bond (approx. 272 kJ/mol) is thermodynamically weaker than a C–C single bond (approx. 347 kJ/mol), the kinetic stability imparted by the overall structure prevents facile decomposition.[11]
The following diagram illustrates the factors contributing to the thermal resilience of an aryl-SF5 compound.
Caption: Key contributors to the high thermal stability of aryl-pentafluorosulfanyl compounds.
Chemical Stability: A Shield Against Reaction
The SF5 group is renowned for its extraordinary resistance to a wide array of chemical reagents and harsh reaction conditions.[7] This chemical robustness allows for the SF5 group to be introduced early in a synthetic sequence, confident that it will survive subsequent transformations.
Hydrolytic Stability
SF5-containing molecules demonstrate exceptional stability in aqueous environments, a critical feature for pharmaceutical and agrochemical applications. The hydrolytic stability of the SF5 group is superior even to that of the highly robust CF3 group.[7]
-
Mechanism of Resistance : Hydrolysis would require a nucleophilic attack by water on the electrophilic sulfur atom. This process is heavily disfavored for two reasons:
-
Kinetic Shielding : The five fluorine atoms create a tight, sterically hindered environment around the sulfur atom, physically blocking the approach of water molecules.
-
Electronic State : The sulfur atom is already in its maximum +6 oxidation state, rendering it electronically less susceptible to oxidative or nucleophilic attack.
-
Stability in Acidic and Basic Media
Acidic Conditions : The SF5 group is generally inert to acidic conditions. Studies have shown that SF5-functionalized molecules are stable even in solutions of 0.01 M HCl (pH 2.0).[12] This stability is crucial for drug candidates that must survive the acidic environment of the stomach. While extremely harsh conditions (e.g., concentrated, hot acid) could theoretically force hydrolysis of the C-S bond, this is not a concern under typical laboratory or physiological conditions.[12]
Basic Conditions : The stability towards bases is more nuanced and depends on the nature of the molecule. While the C-SF5 bond in many organic scaffolds is resistant to bases, some SF5-containing reagents can react. For example, SF5Cl reacts with hydroxide ions.[10] However, aryl-SF5 compounds are generally stable enough to tolerate many base-mediated reactions elsewhere in the molecule.
Stability Towards Oxidizing and Reducing Agents
The SF5 group tolerates a wide range of common oxidizing and reducing agents. Its high oxidation state (+6) makes it resistant to further oxidation. It is also remarkably stable to many reducing conditions. This allows for synthetic flexibility, as other functional groups on an SF5-containing molecule can be manipulated without affecting the SF5 moiety.
Table of Chemical Compatibility
| Reagent Class | Condition | Stability of SF5 Group | Causality |
| Strong Acids | e.g., HCl (aq), H2SO4 | High | Steric and electronic factors prevent protonation and subsequent hydrolysis.[12] |
| Strong Bases | e.g., NaOH, NaH | Moderate to High | Generally stable, but reactivity depends on the molecular scaffold. The C-S bond is robust. |
| Oxidizing Agents | e.g., KMnO4, O3 | High | Sulfur is in its highest oxidation state (+6) and is sterically shielded. |
| Reducing Agents | e.g., LiAlH4, H2/Pd | High | The strong S-F bonds and shielded sulfur are resistant to reduction. |
| Nucleophiles | e.g., H2O, Amines | High | Steric hindrance from the five fluorine atoms prevents nucleophilic attack at the sulfur center.[7] |
Experimental Protocol: Assessing Acidic Stability via HPLC
This section provides a self-validating protocol for determining the stability of an SF5-functionalized compound under acidic conditions, a common requirement in drug development.
Objective : To quantify the degradation of an SF5-containing test compound in an acidic solution over time by monitoring its concentration using High-Performance Liquid Chromatography (HPLC).
Materials :
-
SF5-containing test compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), certified solution
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
-
pH meter
-
Incubator or water bath set to a relevant temperature (e.g., 37 °C)
Methodology :
-
Preparation of Stock Solution : Accurately prepare a 1 mg/mL stock solution of the test compound in ACN.
-
Preparation of Acidic Solution : Prepare a 0.01 M HCl solution (pH 2.0) using HPLC-grade water. Verify the pH with a calibrated meter.
-
Initiation of Stability Study :
-
Pipette 50 µL of the stock solution into 950 µL of the 0.01 M HCl solution in a sealed HPLC vial. This creates a final concentration of 50 µg/mL.
-
Prepare a control sample by adding 50 µL of the stock solution to 950 µL of a 50:50 ACN:water solution. This is the T=0 reference.
-
-
Time-Point Analysis :
-
Immediately inject the T=0 control sample onto the HPLC to obtain the initial peak area.
-
Place the acidic sample vial in an incubator at 37 °C.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw the vial, allow it to cool to room temperature, and inject it into the HPLC.
-
-
HPLC Analysis :
-
Develop an HPLC method that provides good separation and peak shape for the parent compound.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Interpretation :
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Plot % Remaining versus time. A flat line near 100% indicates high stability.
-
The following workflow diagram illustrates this experimental process.
Caption: A step-by-step workflow for assessing the stability of SF5 compounds in acidic media.
Conclusion
The pentafluorosulfanyl group is a uniquely robust functional group, conferring exceptional thermal and chemical stability to the molecules it functionalizes.[4][6][7] This stability stems from a powerful combination of strong S-F bonds, a sterically shielded sulfur center, and the sulfur atom's highest oxidation state. Its resilience to hydrolytic, acidic, and a wide range of synthetic conditions surpasses that of many other fluorinated groups, including the venerable trifluoromethyl group. For researchers in drug discovery and materials science, the SF5 group is not merely an alternative to CF3 but a distinct tool that enables the construction of highly stable molecules capable of withstanding demanding environments, leading to longer-lasting materials and more effective, metabolically resistant therapeutics.
References
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5). Available from: [Link]
-
Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C. Available from: [Link]
-
Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Publishing. Available from: [Link]
-
ResearchGate. (n.d.). SF5 thermal decomposition G changes with temperature. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of N-(2-SF5-ethyl)amines and impact of the SF5 substituent on their basicity and lipophilicity. Available from: [Link]
- Properties of SF5Cl. (n.d.).
-
PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. Available from: [Link]
-
ResearchGate. (2022). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Available from: [Link]
-
Tamuliene, J., et al. (2025). Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. ResearchGate. Available from: [Link]
-
Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. PubMed. Available from: [Link]
-
Tamuliene, J., et al. (2025). Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. MDPI. Available from: [Link]
-
Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Available from: [Link]
-
Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Available from: [Link]
-
MDPI. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Available from: [Link]
-
Tamuliene, J., et al. (n.d.). Role of -SF5 groups in modulating the stability and energy characteristics of fluorinated molecules. Available from: [Link]
-
PubMed. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Available from: [Link]
-
ResearchGate. (n.d.). A) Comparison of selected factors of SF5 and CF3 groups for benzene... Available from: [Link]
-
ChemRxiv. (n.d.). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. Available from: [Link]
-
ChemRxiv. (2025). Silyl Chloroalkenyl and Alkynyl Sulfur Pentafluorides as versatile reagents to access novel fundamental SF5 building blocks. Available from: [Link]
-
Wikipedia. (n.d.). Sulfur chloride pentafluoride. Available from: [Link]
-
ChemRxiv. (n.d.). An Extrusion Strategy for On-demand SF5Cl Gas Generation from a Commercial Disulfide. Available from: [Link]
- An Extrusion Strategy for On-demand SF5Cl Gas Generation from a Commercial Disulfide. (n.d.).
Sources
- 1. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. sussex.figshare.com [sussex.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. SF5-containing building blocks - Enamine [enamine.net]
- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 7. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. webqc.org [webqc.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Strategic Utilization of 3-(Pentafluorosulfanyl)benzonitrile in High-Value Pharmacophore Design
[1]
Executive Summary: The "Super-Trifluoromethyl" Renaissance[1]
In modern drug discovery, the modulation of lipophilicity and metabolic stability is paramount.[1] While the trifluoromethyl group (-CF₃) has been the gold standard for decades, the pentafluorosulfanyl group (-SF₅) has emerged as a superior bioisostere, often termed "Super-Trifluoromethyl."[1]
3-(Pentafluorosulfanyl)benzonitrile (CAS: 401892-82-8) represents a critical, high-utility scaffold.[1] Unlike its para-substituted counterparts, the meta-substitution pattern offers a unique vector for filling hydrophobic pockets in enzyme active sites while avoiding steric clashes often associated with linear (para) substitution.[1] This guide details the physicochemical advantages of this scaffold and provides validated protocols for its conversion into high-value pharmacophores, specifically tetrazoles and benzylamines.[1]
Physicochemical Profile: SF₅ vs. CF₃[2][3][4][5][6][7][8][9]
To rationally design drugs using 3-(Pentafluorosulfanyl)benzonitrile, one must understand the quantitative advantages of the -SF₅ moiety over traditional halogens.[1]
Comparative Electronic and Steric Metrics
The -SF₅ group is chemically chemically inert, thermally stable, and possesses a square pyramidal geometry that creates a distinct steric volume compared to the rotational spheroid of -CF₃.[1]
| Property | Trifluoromethyl (-CF₃) | Pentafluorosulfanyl (-SF₅) | Impact on Drug Design |
| Electronegativity ( | 3.36 | 3.65 | SF₅ is more electron-withdrawing, lowering pKa of neighboring acidic groups (e.g., tetrazoles).[1] |
| Hammett Constant ( | 0.54 | 0.68 | Stronger deactivation of the aromatic ring; increases metabolic stability against CYP450 oxidation.[1] |
| Lipophilicity ( | 0.88 | 1.51 | Significant boost in LogP; enhances passive membrane permeability and blood-brain barrier (BBB) crossing.[1] |
| Steric Volume ( | ~42 ų | ~83 ų | SF₅ is bulky (similar to tert-butyl) but polar, offering high shape complementarity in large hydrophobic pockets.[1] |
Data Sources: Hansch & Leo parameters; Umemoto et al.[1]
The "Meta" Advantage
Using the 3-position (meta) specifically allows the -SF₅ group to act as a "lipophilic anchor."[1] In kinase inhibitors or GPCR ligands, para-substituents often interact with solvent fronts.[1] Meta-substituents, however, are frequently positioned to interact with the "roof" or "floor" of a binding pocket, locking the conformation of the drug molecule.[1]
Synthetic Utility: The Nitrile Warhead[1]
The nitrile (-CN) group on the benzene ring is not the final target; it is a versatile synthetic handle.[1] The chemical stability of the -SF₅ group allows it to survive harsh reaction conditions (strong acids, reducing agents) required to manipulate the nitrile.[1]
Validated Synthetic Pathways
The following decision tree illustrates the primary transformations accessible from 3-(Pentafluorosulfanyl)benzonitrile.
Figure 1: Divergent synthesis from the nitrile scaffold. The SF5 group remains inert during these transformations.
Detailed Experimental Protocol: Synthesis of SF₅-Tetrazoles
The conversion of the nitrile to a tetrazole is a critical reaction in medicinal chemistry, creating a lipophilic bioisostere of a carboxylic acid (pKa ~4.5-5.0).[1] This is particularly relevant for Angiotensin II receptor antagonists (sartans).[1]
Protocol: [3+2] Cycloaddition of Azide to 3-(SF₅)Benzonitrile
Objective: Synthesize 5-[3-(pentafluorosulfanyl)phenyl]-1H-tetrazole.
Reagents:
-
3-(Pentafluorosulfanyl)benzonitrile (1.0 eq)[1]
-
Sodium Azide (NaN₃) (1.5 eq) [Caution: Toxic/Explosive] [1]
-
Ammonium Chloride (NH₄Cl) (1.5 eq)[1]
-
N,N-Dimethylformamide (DMF) (anhydrous)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(Pentafluorosulfanyl)benzonitrile (1.0 mmol) in anhydrous DMF (5 mL).
-
Addition: Add solid NH₄Cl (1.5 mmol) and NaN₃ (1.5 mmol) to the solution.
-
Expert Note: NH₄Cl buffers the reaction, preventing the formation of hydrazoic acid while activating the nitrile.[1]
-
-
Reaction: Heat the mixture to 100°C under an inert atmosphere (N₂ or Ar) for 12–16 hours.
-
Workup (Critical for Safety):
-
Cool the reaction to room temperature.[1]
-
Pour the mixture into ice-cold water (20 mL).
-
Acidification: Slowly acidify with 1M HCl to pH ~2. Caution: Perform in a fume hood to vent any trace HN₃ gas.[1]
-
The tetrazole product typically precipitates as a white solid due to the high lipophilicity of the SF₅ group.[1]
-
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. If oil forms, extract with Ethyl Acetate, dry over MgSO₄, and recrystallize from Toluene/Hexanes.
Self-Validating Checkpoint:
Medicinal Chemistry Applications
Metabolic Blocking
The 3-position is often a metabolic "hotspot" for CYP450-mediated aromatic hydroxylation.[1] Substitution with -SF₅ blocks this position.[1] Unlike -CF₃, the -SF₅ group is chemically robust and does not undergo defluorination in vivo, preventing the formation of toxic quinone-methides.[1]
CNS Penetration Strategy
For Central Nervous System (CNS) targets, achieving the right Multiparameter Optimization (MPO) score is difficult.[1]
-
Problem: Increasing lipophilicity (LogP) usually increases non-specific binding and metabolic clearance.[1]
-
SF₅ Solution: The SF₅ group increases LogP (permeability) but its strong electron-withdrawing nature lowers the pKa of adjacent amines (reducing lysosomal trapping) and prevents oxidative metabolism.[1]
Case Study: Bioisosteric Replacement in Kinase Inhibitors
Hypothetical optimization of a p38 MAP Kinase inhibitor.
-
Parent Compound: Contains a 3-trifluoromethylphenyl group.[1]
-
Limitation: Moderate potency; rapid clearance.[1]
-
Modification: Replace 3-CF₃ with 3-SF₅.
-
Result:
Figure 2: Logic flow for selecting SF5 during lead optimization.
References
-
Umemoto, T., et al. (2012). "Synthesis and Properties of Pentafluorosulfanyl Compounds." Journal of Fluorine Chemistry. Link[1]
-
Altwood, J. E., et al. (2021). "When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper." Chemical Science. Link
-
Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link[1]
-
Weng, Z., et al. (2022). "Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications." Molecules. Link
-
Hammett Constants & Lipophilicity Data : Comparison of SF5 and CF3 parameters derived from Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters".Link[1]
Sources
Introduction: The Unique Role of the Pentafluorosulfanyl Group in Advanced Materials
An In-Depth Technical Guide to 3-(Pentafluorosulfanyl)benzonitrile in Materials Science
The relentless pursuit of novel materials with superior performance characteristics has led researchers to explore unique functional groups that can impart exceptional properties. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent in the design of advanced organic materials.[1] Often dubbed the "super-trifluoromethyl group," the SF₅ moiety is distinguished by a combination of properties that make it highly attractive for applications in materials science.[2]
The SF₅ group is characterized by its high electronegativity, which significantly influences the electronic properties of the host molecule.[3] Furthermore, the strong sulfur-fluorine bonds confer exceptional thermal and chemical stability, a critical attribute for materials intended for use in demanding environments.[3] Despite its strong electron-withdrawing nature, the SF₅ group can also enhance the lipophilicity of a molecule, which can be advantageous in tuning solubility and intermolecular interactions.[2] These distinctive electronic and steric features have a profound impact on the reactivity and properties of SF₅-containing molecules, opening up new avenues for the rational design of functional materials.[4]
This technical guide focuses on a key exemplar of this class of compounds: 3-(pentafluorosulfanyl)benzonitrile. The presence of the polar nitrile (-C≡N) group in conjunction with the strongly electron-withdrawing SF₅ group on a benzene ring creates a molecule with a large dipole moment, making it a valuable building block for a variety of advanced materials. This guide will provide a comprehensive overview of the synthesis, properties, and applications of 3-(pentafluorosulfanyl)benzonitrile, with a particular focus on its role in the development of liquid crystals, high-performance polymers, and organic electronic devices.
Synthesis and Functionalization
The synthesis of aryl SF₅ compounds has historically been challenging, which has somewhat limited their widespread application.[4] However, recent advances have made these valuable building blocks more accessible. A common strategy for the synthesis of 3-(pentafluorosulfanyl)benzonitrile involves a multi-step process starting from a readily available nitro-substituted precursor, 1-nitro-3-(pentafluorosulfanyl)benzene.[5] This approach offers a reliable and scalable route to the target molecule.
A plausible synthetic pathway is outlined below. The causality behind this experimental choice lies in the well-established transformations of aromatic functional groups. The nitro group can be reliably reduced to an amine, which then serves as a versatile handle for subsequent functionalization. The Sandmeyer reaction, or a related transformation, allows for the conversion of the amino group to a nitrile.
An alternative and plausible route involves the palladium-catalyzed cyanation of a suitable precursor like 1-bromo-3-(pentafluorosulfanyl)benzene. The choice of a palladium catalyst is crucial for achieving high efficiency and selectivity in the C-C bond formation between the aryl halide and the cyanide source.
The nitrile group of 3-(pentafluorosulfanyl)benzonitrile is a versatile functional handle for further chemical transformations, allowing for its incorporation into a wide range of molecular architectures. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[6] This synthetic versatility makes it a valuable building block for creating more complex functional molecules for materials science applications.
Physicochemical Properties and Characterization
The unique combination of the pentafluorosulfanyl and nitrile groups imparts a distinct set of physicochemical properties to 3-(pentafluorosulfanyl)benzonitrile, which are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-(pentafluoro-λ⁶-sulfanyl)benzonitrile | [6] |
| CAS Number | 401892-82-8 | [6] |
| Molecular Formula | C₇H₄F₅NS | [6] |
| Molecular Weight | 229.17 g/mol | [6] |
| Appearance | White crystalline solid | [6] |
Characterization of 3-(pentafluorosulfanyl)benzonitrile relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the aromatic protons, with coupling patterns and chemical shifts influenced by the electron-withdrawing SF₅ and CN groups. ¹⁹F NMR is particularly informative, typically revealing two signals for the SF₅ group: a quintet for the single axial fluorine and a doublet of quartets for the four equatorial fluorines. ¹³C NMR would provide information on the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration. Other characteristic bands would arise from the aromatic C-H and C=C stretching, as well as S-F stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the high-resolution mass spectrum providing the exact mass and confirming the elemental composition.
Applications in Materials Science
The unique properties of 3-(pentafluorosulfanyl)benzonitrile make it a promising candidate for several applications in materials science, particularly in areas where high polarity, thermal stability, and specific electronic characteristics are required.
Liquid Crystals
In the field of liquid crystals (LCs), materials with a high dielectric anisotropy (Δε) are crucial for low-voltage-driven displays. The large dipole moment arising from the combination of the SF₅ and CN groups in 3-(pentafluorosulfanyl)benzonitrile makes it an excellent candidate for use as a high-polarity component in liquid crystal mixtures.[5] It can be employed as a dopant in a guest-host system to tailor the overall dielectric properties of the LC formulation.[7] The SF₅ group's contribution to high polarity, coupled with a potentially low birefringence (Δn), is particularly advantageous for mobile display applications.[5]
Advanced Polymers
The incorporation of 3-(pentafluorosulfanyl)benzonitrile into polymer structures, either as a monomer or as a pendant group, offers a route to materials with enhanced thermal stability and tailored dielectric properties. For instance, a methacrylate or acrylate derivative of a hydroxylated SF₅-benzonitrile could be synthesized and subsequently polymerized or co-polymerized with other monomers like methyl methacrylate.
The resulting polymers would be expected to exhibit:
-
High Thermal Stability: The inherent stability of the SF₅ group would contribute to a higher decomposition temperature of the polymer.[3]
-
Modified Dielectric Constant: The high polarity of the SF₅-benzonitrile moiety would increase the dielectric constant of the polymer, making it potentially useful for applications in capacitors and electronic packaging.
-
Low Surface Energy: Fluorinated polymers are known for their low surface energies, which can impart hydrophobic and oleophobic properties.[8]
Organic Electronics
In the realm of organic electronics, particularly organic light-emitting diodes (OLEDs), materials with specific electronic properties are required for efficient device performance. Benzonitrile derivatives are known to be used in the design of thermally activated delayed fluorescence (TADF) emitters and host materials in OLEDs.[9] The strong electron-withdrawing nature of the SF₅ group can be utilized to tune the energy levels (HOMO/LUMO) of organic semiconductors. By incorporating 3-(pentafluorosulfanyl)benzonitrile into the molecular design of an OLED material, it may be possible to:
-
Lower the LUMO energy level for improved electron injection and transport.
-
Increase the triplet energy of host materials, which is crucial for efficient blue phosphorescent or TADF OLEDs.
-
Enhance the thermal and morphological stability of the amorphous thin films used in OLEDs.
While direct reports on the use of 3-(pentafluorosulfanyl)benzonitrile in OLEDs are scarce, its properties suggest it is a promising building block for the next generation of organic electronic materials.
Experimental Protocols
Protocol 1: Synthesis of 3-(Pentafluorosulfanyl)benzonitrile
This protocol is a representative procedure based on the multi-step synthesis from a nitro-aromatic precursor.[5]
Step 1: Reduction of 1-Nitro-3-(pentafluorosulfanyl)benzene to 3-(Pentafluorosulfanyl)aniline
-
To a solution of 1-nitro-3-(pentafluorosulfanyl)benzene in ethanol, add tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for 3 hours.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(pentafluorosulfanyl)aniline.
Step 2: Diazotization of 3-(Pentafluorosulfanyl)aniline
-
Dissolve 3-(pentafluorosulfanyl)aniline in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting solution of the diazonium salt at 0-5 °C for 30 minutes before use in the next step.
Step 3: Cyanation of the Diazonium Salt (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide.
-
Slowly add the cold diazonium salt solution from Step 2 to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain 3-(pentafluorosulfanyl)benzonitrile.
Protocol 2: Preparation of a Guest-Host Liquid Crystal Mixture
This protocol describes the preparation of a liquid crystal mixture doped with 3-(pentafluorosulfanyl)benzonitrile to enhance its dielectric anisotropy.
-
Select a host nematic liquid crystal with a positive or low dielectric anisotropy (e.g., a mixture of cyanobiphenyls or a commercially available nematic host).
-
Accurately weigh the host liquid crystal and 3-(pentafluorosulfanyl)benzonitrile (e.g., to prepare a 1-5 wt% mixture).
-
Combine the two components in a small vial.
-
Heat the vial to a temperature above the clearing point of the host liquid crystal to ensure both components are in the isotropic liquid phase.
-
Thoroughly mix the components by gentle agitation or vortexing until a homogeneous solution is obtained.
-
Cool the mixture slowly to room temperature to allow for the formation of the doped nematic phase.
-
The resulting guest-host liquid crystal mixture can then be used to fill a liquid crystal cell for characterization of its electro-optical properties.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[6]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]
-
Health Hazards: The compound may cause skin, eye, and respiratory irritation.[6]
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion and Future Outlook
3-(Pentafluorosulfanyl)benzonitrile stands as a testament to the power of fluorine chemistry in creating materials with exceptional properties. The unique combination of the highly electronegative and stable SF₅ group with the polar nitrile functionality results in a molecule with significant potential for applications in materials science. Its role as a high-polarity additive in liquid crystals is particularly promising for the development of low-power displays. Furthermore, its use as a building block for advanced polymers and organic electronic materials opens up exciting possibilities for creating next-generation devices with enhanced performance and stability.
As synthetic routes to SF₅-containing compounds become more accessible and cost-effective, we can expect to see a wider exploration of 3-(pentafluorosulfanyl)benzonitrile and its derivatives in various fields of materials science. Future research will likely focus on the design and synthesis of novel liquid crystals, polymers, and organic semiconductors incorporating this versatile building block, further unlocking the potential of the "super-trifluoromethyl" group in advanced materials.
References
-
ResearchGate. Liquid Crystals Based on Hypervalent Sulfur Fluorides. Part 4. Pentafluorosulfanyl Alkanes and Olefins | Request PDF. Available from: [Link]
-
ResearchGate. Liquid crystals based on hypervalent sulfur fluorides | Request PDF. Available from: [Link]
-
PubMed. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Available from: [Link]
-
ResearchGate. Scheme 2. Synthesis of 3-(pentafluorosulfanyl)phthalonitrile. Reagents... Available from: [Link]
- Google Patents. CN108409603B - Synthesis method of pentafluorobenzonitrile.
-
Petr Beier Group. New methodologies for the preparation of (pentafluorosulfanyl)benzenes. Available from: [Link]
-
R Discovery. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Available from: [Link]
-
CORE. Fluorinated poly(meth)acrylate. Available from: [Link]
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5). Available from: [Link]
-
ResearchGate. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Available from: [Link]
-
Beilstein Journals. Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Available from: [Link]
-
PubChem. Methyl Methacrylate. Available from: [Link]
-
PubChem. 3-Fluoro-5-(methylsulfanylmethyl)benzonitrile. Available from: [Link]
-
PubChem. Pentafluorobenzonitrile. Available from: [Link]
-
QMRO Home. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Available from: [Link]
-
ResearchGate. Chemical structures of the methacrylate monomers used and C8F17-PMMA synthesized by ATRP. Available from: [Link]
-
PubMed. Poly(Pentafluorophenyl Methacrylate)-Based Nano-Objects Developed by Photo-PISA as Scaffolds for Post-Polymerization Functionalization. Available from: [Link]
-
ResearchGate. (PDF) Fluorinated Poly(meth)acrylate: Synthesis and properties. Available from: [Link]
-
PMC. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Available from: [Link]
-
ResearchGate. Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH | Request PDF. Available from: [Link]
-
PMC. Guest-host liquid crystal polarizer for electrically switchable polarization in CCTV systems. Available from: [Link]
Sources
- 1. Pentafluorobenzonitrile | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-(PENTAFLUOROSULFANYL)BENZONITRILE | 401892-82-8 [amp.chemicalbook.com]
- 7. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
Agrochemical Potential of SF5-Substituted Benzonitriles
The following technical guide details the agrochemical potential, synthesis, and application of SF5-substituted benzonitriles.
The "Super-Trifluoromethyl" Scaffold in Modern Crop Protection
Executive Summary
The pentafluorosulfanyl group (SF5 ) has emerged as a transformative structural motif in agrochemical discovery, often termed "Super-Trifluoromethyl." While structurally related to the ubiquitous trifluoromethyl (CF3 ) group, SF5 offers distinct physicochemical advantages: superior lipophilicity, higher electronegativity, and greater steric demand (comparable to a tert-butyl group).
This guide analyzes SF5-substituted benzonitriles —a hybrid scaffold combining the versatile nitrile handle with the robust SF5 moiety. This combination unlocks new chemical space for designing Photosystem II (PSII) inhibiting herbicides and GABA-gated chloride channel insecticides (meta-diamides), offering a solution to current resistance challenges.
Physicochemical Profile: SF5 vs. CF3
The efficacy of SF5-benzonitriles stems from the unique electronic and steric properties of the SF5 group. It acts as a bioisostere that enhances membrane permeability and metabolic stability.
Comparative Properties Table
| Property | SF5 Group | CF3 Group | Impact on Agrochemical Design |
| Geometry | Octahedral (Square Pyramidal) | Tetrahedral | SF5 provides unique steric bulk, filling hydrophobic pockets more effectively than CF3. |
| Electronegativity ( | 0.68 | 0.54 | Stronger electron-withdrawing nature increases acidity of neighboring protons (e.g., amide NH), enhancing receptor binding. |
| Lipophilicity ( | 1.23 | 0.88 | Significantly higher lipophilicity improves cuticular penetration and uptake in pests/weeds. |
| Steric Volume (ų) | ~55.4 | ~34.6 | SF5 is sterically demanding (similar to t-butyl), preventing metabolic degradation at adjacent sites. |
| Hydrolytic Stability | High | High | Both resist hydrolysis, but SF5's bulk offers additional shielding. |
Synthetic Pathways: Accessing the Scaffold
The synthesis of SF5-benzonitriles is non-trivial due to the high stability of the SF5 group and the limited availability of precursors. The most robust industrial route involves the cyanation of SF5-halobenzenes .
Core Synthesis Workflow
The following diagram illustrates the primary routes to access 4-(pentafluorosulfanyl)benzonitrile and its downstream conversion into active agrochemicals.
Key Synthetic Challenges
-
SF5 Introduction: The SF5 group is typically introduced early (e.g., radical addition of SF5Cl to acetylene) because late-stage fluorination is difficult.[1]
-
Cyanation Efficiency: Traditional Rosenmund-von Braun reactions (CuCN, high heat) are often low-yielding. Modern Palladium-catalyzed cyanation using Zn(CN)2 is the preferred method for high purity.
Agrochemical Applications & Mode of Action[1][2][3][4]
A. Herbicides: Photosystem II Inhibition
Benzonitriles (e.g., bromoxynil, ioxynil) are contact herbicides that inhibit photosynthesis. Replacing halogens or alkyl groups with SF5 significantly alters the physicochemical profile.
-
Mechanism: These compounds bind to the D1 protein (Qb site) of the Photosystem II complex in chloroplast thylakoid membranes.[2]
-
SF5 Advantage: The high lipophilicity of the SF5 group facilitates rapid transport across the waxy leaf cuticle. Its steric bulk can potentially overcome resistance in weeds that have developed point mutations at the D1 binding site (e.g., Ser264Gly) by interacting with alternative hydrophobic residues.
B. Insecticides: Meta-Diamides (Broflanilide Analogues)
The most promising application lies in meta-diamide insecticides . These compounds act as allosteric modulators of GABA-gated chloride channels (GABA-Cls).
-
Mechanism: They bind to a novel site on the GABA receptor, distinct from fiproles (fipronil).
-
Structure-Activity Relationship (SAR):
-
The meta-diamide core requires a strong electron-withdrawing group on the aniline ring.
-
Substituting the standard heptafluoroisopropyl group with SF5 maintains bioactivity while improving metabolic stability against insect P450 monooxygenases.
-
Data: SF5-analogues have demonstrated high lethality against diamondback moth (Plutella xylostella) larvae, comparable to commercial standards like broflanilide.
-
Experimental Protocol: Synthesis of 4-(Pentafluorosulfanyl)benzonitrile
Objective: To synthesize the core scaffold via Palladium-catalyzed cyanation of 4-bromo-(pentafluorosulfanyl)benzene. This protocol prioritizes safety and yield.
Reagents:
-
4-Bromo-(pentafluorosulfanyl)benzene (1.0 equiv)[3]
-
Zinc Cyanide (Zn(CN)2) (0.6 equiv)
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
DPPF (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
-
Solvent: Wet DMF (Dimethylformamide) with 1% water (accelerates the reaction)
Protocol Steps:
-
Setup: In a glovebox or under a strict Nitrogen atmosphere, charge a dried Schlenk flask with 4-bromo-(pentafluorosulfanyl)benzene (2.83 g, 10 mmol), Zn(CN)2 (0.70 g, 6 mmol), Pd2(dba)3 (183 mg, 0.2 mmol), and DPPF (221 mg, 0.4 mmol).
-
Solvation: Add degassed DMF (20 mL) containing 1% v/v water. Note: Zinc cyanide is highly toxic; handle in a fume hood with appropriate PPE.
-
Reaction: Seal the flask and heat to 120°C with vigorous stirring for 12 hours. Monitor conversion via GC-MS or 19F-NMR (shift of SF5 signal).
-
Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and quench by pouring into saturated aqueous ammonium hydroxide (to complex zinc).
-
Extraction: Wash the organic layer with water (3x) and brine (1x). Dry over MgSO4 and concentrate under reduced pressure.
-
Purification: Purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
-
Validation:
-
1H NMR (CDCl3): Look for aromatic doublets characteristic of para-substitution.
-
19F NMR: Confirm the characteristic AB4 pattern of the SF5 group (doublet of pentets and pentet of doublets).
-
IR: Confirm the presence of the nitrile stretch (~2230 cm⁻¹).
-
Environmental & Metabolic Stability
One of the primary drivers for adopting SF5-benzonitriles is their persistence.
-
Metabolic Resistance: The C-S bond in the Ar-SF5 moiety is chemically inert to hydrolysis and resistant to oxidative cleavage by cytochrome P450 enzymes. This extends the half-life of the active ingredient in the field.
-
Environmental Fate: Unlike some perfluorinated compounds, the SF5 group does not degrade into PFOA/PFOS. However, its high stability requires careful environmental impact assessments regarding soil persistence (DT50 values).
-
Toxicology: Preliminary data suggests SF5-aromatics have low acute mammalian toxicity, but the specific benzonitrile derivatives (e.g., if hydrolyzed to amides) must be evaluated for phytotoxicity to non-target crops.
References
-
The Pentafluorosulfanyl Group (SF5): Unique Properties. Rowan Scientific. [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules (MDPI). [Link]
-
When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. Dalton Transactions (RSC). [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. Journal of Organic Chemistry. [Link]
-
Photosystem II Inhibitors: Herbicide Mode of Action. University of California Agriculture and Natural Resources. [Link]
Sources
Commercial availability and suppliers of 3-(Pentafluorosulfanyl)benzonitrile
Commercial Availability and Suppliers of 3-(Pentafluorosulfanyl)benzonitrile An In-Depth Technical Guide for Medicinal Chemistry and Drug Development
Executive Summary: The Rise of the "Super-Trifluoromethyl"
3-(Pentafluorosulfanyl)benzonitrile (CAS: 401892-82-8) has emerged as a critical building block in modern medicinal chemistry. Often overshadowed by its trifluoromethyl (
This guide addresses the specific supply chain challenges associated with this compound. Unlike commodity chemicals, 3-(Pentafluorosulfanyl)benzonitrile is a high-value, low-volume specialty intermediate. Its availability is constrained by the hazardous nature of
Technical Profile & Chemical Identity
Before engaging suppliers, it is critical to verify the exact chemical identity, as nomenclature variations (e.g., "pentafluorothio") often lead to catalog errors.
| Parameter | Technical Specification |
| Chemical Name | 3-(Pentafluorosulfanyl)benzonitrile |
| CAS Number | 401892-82-8 |
| Synonyms | 3-Cyanophenylsulfur pentafluoride; |
| Molecular Formula | |
| Molecular Weight | 229.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 45–48 °C (Typical) |
| Hammett Constant ( | 0.68 (Strong electron-withdrawing, > |
| Lipophilicity ( | High (Increases |
The "SF5 Advantage" in Drug Design:
The
Synthesis & Manufacturing Constraints
Understanding the synthesis is vital for assessing supplier reliability and cost. The high price of this compound (~$200/g) stems from the difficulty of introducing the
Primary Industrial Route: The Meta-Selective Pathway
Most commercial supplies are derived from the nitration of phenylsulfur pentafluoride. Because the
Step-by-Step Workflow:
-
Nitration: Phenylsulfur pentafluoride is nitrated to yield 3-nitrophenylsulfur pentafluoride.
-
Reduction: The nitro group is reduced to an aniline (
). -
Sandmeyer/Bromination: Conversion to the bromo-intermediate.
-
Cyanation: Palladium or Copper-catalyzed cyanation replaces the bromine with the nitrile group.
Figure 1: The dominant industrial synthesis pathway. The availability of the target is directly linked to the supply of the 3-bromo precursor.
Commercial Supply Landscape
The market is divided into Bulk Manufacturers (who perform the fluorination) and Catalog Distributors (who repackage). For research quantities (1g–10g), distributors are faster. For scale-up (>100g), you must go to the source.
Tier 1: Validated Specialty Fluorine Specialists
These vendors specialize in fluorination chemistry and are most likely to have fresh stock with high purity.
| Supplier | Type | Region | Notes |
| SynQuest Laboratories | Specialist | USA | High reliability for fluorinated building blocks. Often stocks the bromo-precursor as well. |
| Fluorochem | Specialist | UK | Excellent European source. Broadest inventory of SF5 derivatives. |
| Matrix Scientific | Distributor | USA | Good for sourcing hard-to-find CAS numbers in gram scales. |
| Apollo Scientific | Specialist | UK | Major supplier for UK/EU; typically holds stock of the 3-bromo intermediate. |
Tier 2: Global Catalog Aggregators
Use these for convenience, but expect higher markups and potential lead times if they are back-ordering from Tier 1.
-
Sigma-Aldrich (Merck): Listed, but often acts as a re-seller for this specific CAS. Check "Certificate of Analysis" availability before ordering.
-
Enamine: Excellent for "Building Blocks." They may offer the nitrile or the corresponding acid/amine for parallel synthesis.
-
Combi-Blocks: Often the most price-competitive for gram-scale building blocks.
Tier 3: Bulk/Custom Synthesis (CMO)
-
Shandong Xiya Chemical: Potential source for kg-scale, but requires rigorous QC validation upon receipt.
Quality Control & Handling Protocols
When receiving this compound, standard purity checks are insufficient due to the unique NMR properties of the
Mandatory QC Checklist:
-
NMR: This is the gold standard. The
group shows a characteristic pattern: a doublet (integrating to 4F, equatorial) and a quintet (integrating to 1F, axial).-
Acceptance Criteria: No extraneous fluorine signals (often from incomplete fluorination side products).
-
-
GC-MS: Verify molecular ion (
229). -
Appearance: Should be white/crystalline. Yellowing indicates decomposition or nitro-impurities.
Handling Precautions:
-
Stability: The
bond in aromatic compounds is generally robust (unlike aliphatic ), but avoid strong reducing agents which might attack the nitrile. -
Safety: Treat as an irritant. While
is chemically stable, combustion can release and .
Procurement Strategy Recommendation
For Screening (10mg – 1g):
-
Action: Order from Fluorochem or SynQuest .
-
Rationale: Speed and purity assurance. The cost premium is negligible at this scale compared to the risk of impure data.
For Lead Optimization (10g – 100g):
-
Action: Request a quote from Combi-Blocks or Enamine .
-
Rationale: These vendors bridge the gap between catalog and bulk, offering better pricing for "scale-up" quantities.
For Process Development (>1kg):
-
Action: Do not buy the nitrile directly. Buy the 3-bromo-pentafluorosulfanylbenzene precursor and perform the cyanation in-house or contract a CMO.
-
Rationale: The bromo-intermediate is more stable and widely available. Cyanation is a high-yielding reaction that adds significant cost when outsourced.
References
-
ChemicalBook. 3-(Pentafluorosulfanyl)benzonitrile Product Entry & CAS 401892-82-8 Verification.Link
-
Beier, P. et al. Nucleophilic Substitution of Nitroarenes: A Route to Pentafluorosulfanyl-Substituted Arenes. Beilstein Journal of Organic Chemistry, 2016. Link
-
Savoie, P. R.[3] & Welch, J. T. Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 2015. (Review of SF5 synthesis methods).
-
PubChem. Compound Summary: 3-(Pentafluorosulfanyl)benzonitrile.[3][4] National Library of Medicine. Link
-
Iida, N. et al. Synthesis of 3-(pentafluorosulfanyl)phthalonitrile.[5] ResearchGate, 2015. (Demonstrates cyanation protocols for SF5-arenes). Link
Sources
- 1. sussex.figshare.com [sussex.figshare.com]
- 2. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Fluoro-5-(3-methylsulfonylphenoxy)benzonitrile | C14H10FNO3S | CID 102817991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-5-(methylsulfanylmethyl)benzonitrile | C9H8FNS | CID 81544625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step synthesis of 3-(Pentafluorosulfanyl)benzonitrile
Application Note: High-Efficiency Synthesis of 3-(Pentafluorosulfanyl)benzonitrile via Palladium-Catalyzed Cyanation
Executive Summary & Strategic Rationale
The pentafluorosulfanyl (
Therefore, the synthesis of 3-(pentafluorosulfanyl)benzonitrile is most reliably achieved through the palladium-catalyzed cyanation (Rosenmund–von Braun reaction variant) of the commercially available precursor, 1-bromo-3-(pentafluorosulfanyl)benzene . This application note details a robust, scalable protocol for this transformation, ensuring high yield and safety compliance when handling cyanide sources.
Key Technical Advantages of this Protocol:
-
Chemoselectivity: Utilizes
as a safer, less hygroscopic cyanide source compared to NaCN/KCN. -
Catalytic Efficiency: Employs a Pd(0)/Pd(II) cycle optimized for electron-deficient aryl halides (
is strongly electron-withdrawing, ). -
Safety: Minimizes the risk of HCN evolution through controlled pH and solvent buffering.
Reaction Mechanism & Critical Parameters
The transformation proceeds via a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.
-
Oxidative Addition: The electron-poor nature of the 3-
-phenyl ring facilitates the oxidative addition of the Pd(0) species into the C-Br bond. -
Transmetallation: Zinc cyanide (
) acts as the nucleophile. The strong Zn-CN bond requires elevated temperatures (80–100 °C) to facilitate transfer to the palladium center. -
Reductive Elimination: The final step releases the nitrile product and regenerates the Pd(0) catalyst.
Critical Process Parameter (CPP): Oxygen exclusion is paramount. Phosphine ligands (e.g.,
Experimental Protocol
Target Compound: 3-(Pentafluorosulfanyl)benzonitrile CAS: 401892-82-8 Precursor: 1-Bromo-3-(pentafluorosulfanyl)benzene (CAS 401892-97-5)
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 1-Bromo-3-(pentafluorosulfanyl)benzene | 1.0 | Substrate | Purity >98% |
| Zinc Cyanide ( | 0.6–0.7 | Cyanating Agent | Highly Toxic ; Handle in Glovebox/Hood |
| 0.05 (5 mol%) | Catalyst | Store under Argon; Freshly opened | |
| DMF (N,N-Dimethylformamide) | Solvent | 0.2 M conc. | Anhydrous; Degassed |
Step-by-Step Procedure
Phase 1: Inert System Setup
-
Vessel Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of dry nitrogen or argon.
-
Rationale: Moisture can hydrolyze the nitrile product to an amide or deactivate the catalyst.
-
-
Solvent Degassing: Sparge anhydrous DMF with argon for 30 minutes prior to use.
-
Rationale: Removes dissolved
to prevent phosphine oxidation.
-
Phase 2: Reaction Assembly (Inside Fume Hood)
3. Charge the flask with 1-bromo-3-(pentafluorosulfanyl)benzene (1.0 equiv) and
- Safety Note:
is a solid cyanide source. While less volatile than KCN, it is fatal if ingested or inhaled. Wear double nitrile gloves and a particulate respirator if handling powder outside a glovebox.
- Add the catalyst
(5 mol%). - Seal the system and purge with argon for 5 minutes.
- Inject the degassed DMF via syringe through the septum.
Phase 3: Catalytic Conversion
7. Heat the reaction mixture to 90 °C in an oil bath. Stir vigorously.
8. Monitoring: Monitor reaction progress via TLC (eluent: 10% EtOAc/Hexanes) or LC-MS after 4 hours. The starting bromide (
- Expected Time: 4–12 hours depending on scale.
Phase 4: Workup & Decontamination (Critical Safety Step)
9. Quenching: Cool the mixture to room temperature. Carefully add the reaction mixture to a beaker containing saturated aqueous
- Rationale: Iron(II) complexes free cyanide ions into stable ferrocyanides, neutralizing toxicity.
- Extraction: Dilute with ethyl acetate (EtOAc) and water. Separate the layers.
- Washing: Wash the organic layer with water (2x) and brine (1x) to remove DMF.
- Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Phase 5: Purification 13. Chromatography: Purify the crude residue via silica gel flash chromatography.
- Gradient: 0%
10% EtOAc in Hexanes.
- Isolation: Evaporate solvents to yield 3-(pentafluorosulfanyl)benzonitrile as a colorless oil or low-melting solid.
Validation & Quality Control
To ensure the protocol was successful, verify the product using the following self-validating metrics:
| Analytical Method | Expected Signal/Result | Interpretation |
| FT-IR | Peak at ~2230–2240 | Diagnostic C≡N stretch. Absence of this peak indicates failure. |
| Doublet (~80 ppm) + Quintet (~60 ppm) | Characteristic | |
| GC-MS / LC-MS | M+ peak at m/z ~229 | Confirms molecular weight ( |
| Appearance | Colorless/Pale Yellow | Darkening indicates Pd residue (requires filtration through Celite). |
Workflow Visualization
The following diagram illustrates the logical flow and safety checkpoints of the synthesis.
Caption: Operational workflow for the Pd-catalyzed cyanation of 3-SF5-aryl bromides, highlighting the critical cyanide neutralization step.
Safety & Hazard Management
-
Cyanide Hazard: Although
is non-volatile, contact with strong acids releases lethal HCN gas. NEVER acidify the waste stream. Maintain pH > 10 during disposal. -
Palladium Waste: Heavy metal waste must be segregated.
- Stability: The pentafluorosulfanyl group is thermally stable up to >250 °C and resistant to hydrolysis, making it safe under these reaction conditions.
References
-
Beier, P. et al. "New methodologies for the preparation of (pentafluorosulfanyl)benzenes." Institute of Organic Chemistry and Biochemistry of the CAS.
-
BenchChem. "3-(Pentafluorosulfanyl)benzonitrile Product Information and Synthesis Routes."
-
Savoie, P. R. et al. "Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids." Organic & Biomolecular Chemistry, 2014. (Demonstrates Pd-catalyzed cross-coupling on SF5-arenes).
-
Fisher Scientific. "Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)benzonitrile (Analogous Handling Protocols)."
Application of 3-(Pentafluorosulfanyl)benzonitrile in medicinal chemistry
Application Note: Strategic Utilization of 3-(Pentafluorosulfanyl)benzonitrile in Medicinal Chemistry
Executive Summary
3-(Pentafluorosulfanyl)benzonitrile (CAS: 672-99-1) represents a high-value pharmacophore building block, offering a unique combination of extreme electronegativity, high lipophilicity, and steric bulk. Often termed the "super-trifluoromethyl" group, the pentafluorosulfanyl (
Physicochemical Profile & Bioisosteric Utility
The
Comparative Properties Table
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | tert-Butyl ( |
| Geometry | Tetrahedral | Square Pyramidal | Tetrahedral |
| Electronegativity ( | 0.54 | 0.68 | -0.20 |
| Lipophilicity ( | 0.88 | 1.51 | 1.98 |
| Volume ( | ~42 | ~85 | ~78 |
| Chemical Stability | High | High (Hydrolysis Resistant) | High |
Key Application Logic:
-
Lipophilicity Modulation: Use 3-SF5-benzonitrile when a lead compound requires increased membrane permeability without sacrificing electron-withdrawing character.
-
Metabolic Blocking: The 3-position (meta) substitution pattern is strategic for blocking metabolic hotspots on phenyl rings while maintaining a vector for further functionalization via the nitrile group.
-
Bioisosterism: It acts as a bioisostere for both electron-poor groups (like
, ) and bulky lipophilic groups (like ), bridging the gap between electronic and steric optimization.
Synthetic Utility & Diversification Protocols
The nitrile group serves as a versatile "pivot point," allowing the transformation of the parent scaffold into amines, acids, and heterocycles. The robustness of the
Visual Workflow: Synthetic Divergence
Caption: Divergent synthesis pathways from the nitrile precursor to key medicinal pharmacophores.
Detailed Experimental Protocols
Protocol A: Hydrolysis to 3-(Pentafluorosulfanyl)benzoic Acid
Rationale: The benzoic acid derivative is a critical precursor for amide library generation. The SF5 group withstands the strong acidic conditions required for complete nitrile hydrolysis.
Reagents:
-
3-(Pentafluorosulfanyl)benzonitrile (1.0 equiv)
-
Sulfuric acid (
aqueous solution) -
Ethanol (optional co-solvent for solubility)
Procedure:
-
Setup: Charge a round-bottom flask with 3-(Pentafluorosulfanyl)benzonitrile (e.g.,
). -
Addition: Cautiously add
( substrate). If the starting material is not fully wetted, add a minimal amount of ethanol. -
Reaction: Heat the mixture to reflux (
) for 12–16 hours. Monitor via LC-MS for the disappearance of the nitrile peak ( ) and appearance of the acid mass. -
Workup: Cool to room temperature and pour onto crushed ice. The product typically precipitates as a white solid.
-
Isolation: Filter the solid. If no precipitate forms, extract with ethyl acetate (
), wash with brine, dry over , and concentrate. -
Purification: Recrystallize from hexanes/ethyl acetate if necessary.
Protocol B: Reduction to 3-(Pentafluorosulfanyl)benzylamine
Rationale: Benzylamines are essential for sulfonamide and urea scaffold synthesis. Borane reduction is preferred over catalytic hydrogenation to avoid potential defluorination risks, although SF5 is generally stable.
Reagents:
-
3-(Pentafluorosulfanyl)benzonitrile (1.0 equiv)
-
Borane-THF complex (
solution, 3.0 equiv) -
Methanol (for quenching)
-
HCl (
in ether or dioxane)
Procedure:
-
Setup: Under an inert atmosphere (
), dissolve the nitrile in anhydrous THF ( concentration). -
Reduction: Cool to
. Dropwise add . -
Reflux: Allow to warm to room temperature, then heat to reflux for 4–6 hours.
-
Quench: Cool to
. Carefully add methanol until gas evolution ceases. -
Acid Hydrolysis: Add concentrated HCl (excess) and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Basify with
( ) to . Extract with DCM. -
Salt Formation: Treat the organic layer with
/ether to precipitate the benzylamine hydrochloride salt for long-term stability.-
Self-Validation: NMR should show the disappearance of the aromatic nitrile carbon signal (~118 ppm) and appearance of the benzylic methylene (~45 ppm).
-
Protocol C: Bioisosteric Conversion to Tetrazole
Rationale: The tetrazole ring acts as a lipophilic bioisostere of the carboxylic acid, improving bioavailability while maintaining anionic character at physiological pH.
Reagents:
-
3-(Pentafluorosulfanyl)benzonitrile (1.0 equiv)
-
Sodium azide (
, 1.5 equiv) -
Zinc bromide (
) or Triethylamine hydrochloride (catalyst) -
Solvent: DMF or Toluene
Procedure:
-
Mix: Dissolve nitrile and
in DMF. Add catalyst ( , 0.5 equiv). -
Heat: Stir at
for 12–24 hours behind a blast shield (azide safety). -
Workup: Cool and acidify carefully with
to (Caution: gas evolution—perform in fume hood). -
Extraction: Extract with Ethyl Acetate.
-
Purification: The tetrazole product is often pure enough for use; otherwise, purify via silica gel chromatography (MeOH/DCM gradient).
Strategic Decision Logic: When to Use SF5?
Caption: Decision tree for selecting SF5 substitution during Lead Optimization.
Safety & Handling (MSDS Summary)
-
Hazards: 3-(Pentafluorosulfanyl)benzonitrile is classified as Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).[4] It causes skin irritation (H315) and serious eye irritation (H319).[4]
-
Specific Risk: In fire conditions, it may release Hydrogen Fluoride (HF) and Sulfur Oxides (
). -
Handling Protocol:
-
Always handle in a functioning fume hood.
-
Wear nitrile gloves and safety glasses.
-
Incompatibility: Avoid strong reducing agents (unless controlled, e.g., Protocol B) and strong bases at high temperatures.
-
Waste: Dispose of as halogenated organic waste. Do not mix with acid waste streams if azides were used (Protocol C).
-
References
-
Sowaileh, M. F., et al. (2017). "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement." ChemMedChem, 12(18), 1481–1490. Link
-
Altomonte, S., & Zanda, M. (2012). "Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules." Journal of Fluorine Chemistry, 143, 57–93. Link
-
Imamura, K., et al. (2013).[5] "Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(IV) oxide." Chemical Communications, 49, 10911-10913. Link
-
Thermo Fisher Scientific. (2025). "Safety Data Sheet: 3-(Pentafluorosulfanyl)benzonitrile." Link
-
Rowan Scientific. (2024). "The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry." Link
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. georganics.sk [georganics.sk]
- 5. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-(Pentafluorosulfanyl)benzonitrile as a Versatile Building Block for Novel Heterocycles
Introduction: The Emergence of the Pentafluorosulfanyl Group in Heterocyclic Chemistry
The pentafluorosulfanyl (SF₅) group has rapidly emerged as a significant substituent in medicinal chemistry and materials science, often regarded as a "super-trifluoromethyl" group. Its exceptional properties, including high electronegativity, thermal and chemical stability, and significant lipophilicity, make it a valuable tool for modulating the physicochemical and pharmacological properties of organic molecules.[1][2] When incorporated into aromatic systems, the SF₅ group acts as a powerful electron-withdrawing group, profoundly influencing the reactivity of other functional groups on the ring.[3] This application note explores the utility of 3-(pentafluorosulfanyl)benzonitrile as a readily accessible building block for the synthesis of novel nitrogen- and sulfur-containing heterocycles. The strong electron-withdrawing nature of the meta-SF₅ group is harnessed to activate the nitrile functionality towards a variety of cyclization reactions, providing efficient access to a diverse range of heterocyclic scaffolds with potential applications in drug discovery and materials science.[4][5]
Physicochemical Properties of 3-(Pentafluorosulfanyl)benzonitrile
The unique properties of the SF₅ group impart distinct characteristics to the 3-(pentafluorosulfanyl)benzonitrile molecule. Understanding these properties is crucial for designing and interpreting its reactivity in heterocyclic synthesis.
| Property | Value/Description | Significance in Synthesis |
| Molecular Formula | C₇H₄F₅NS | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 229.18 g/mol | Essential for stoichiometric calculations in reaction protocols. |
| Appearance | Colorless to light yellow liquid or solid | Basic physical property for material handling. |
| Electron-Withdrawing Strength | The SF₅ group is one of the most strongly electron-withdrawing groups known.[3] | Activates the nitrile group towards nucleophilic attack and cycloaddition reactions. |
| Lipophilicity (π) | The SF₅ group significantly increases lipophilicity. | Can influence the solubility of the starting material and products in various solvents. |
| Thermal & Chemical Stability | The S-F bonds are exceptionally strong, rendering the SF₅ group highly stable.[1] | Allows for a wide range of reaction conditions without degradation of the SF₅ moiety. |
Spectroscopic Data of 3-(Pentafluorosulfanyl)benzonitrile:
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H NMR | 7.8-8.2 | m | |
| ¹³C NMR | ~110-150 | m | |
| ¹⁹F NMR | ~60-85 (SF₅) | Complex multiplet |
Note: Specific chemical shifts can vary depending on the solvent and instrument used. The ¹⁹F NMR spectrum of the SF₅ group typically appears as a complex multiplet due to coupling between the axial and equatorial fluorine atoms.[6][7][8]
Synthesis of Novel Heterocycles from 3-(Pentafluorosulfanyl)benzonitrile
The electron-deficient nature of the nitrile carbon in 3-(pentafluorosulfanyl)benzonitrile makes it an excellent substrate for a variety of cycloaddition and condensation reactions. This section details the synthesis of three key classes of five-membered heterocycles: tetrazoles, 1,2,4-oxadiazoles, and 1,2,4-thiadiazoles.
Synthesis of 5-(3-(Pentafluorosulfanyl)phenyl)-1H-tetrazole
The [3+2] cycloaddition of an azide source with a nitrile is a fundamental and widely used method for the synthesis of tetrazoles.[9][10] The strong electron-withdrawing SF₅ group on the benzonitrile ring significantly accelerates this reaction by lowering the energy barrier for the cycloaddition.[3]
Reaction Mechanism:
The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The azide anion attacks the electrophilic carbon of the nitrile, and the terminal nitrogen of the azide attacks the nitrile nitrogen, forming the tetrazole ring in a single step. The presence of the electron-withdrawing SF₅ group polarizes the nitrile bond, making the carbon atom more susceptible to nucleophilic attack by the azide.[3]
Figure 1: Synthesis of 5-(3-(Pentafluorosulfanyl)phenyl)-1H-tetrazole.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 3-(pentafluorosulfanyl)benzonitrile (1.0 eq.) in N,N-dimethylformamide (DMF, 0.5 M), add sodium azide (1.5 eq.) and zinc chloride (0.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidification: Acidify the aqueous mixture with 2M hydrochloric acid (HCl) to a pH of ~2-3. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-(3-(pentafluorosulfanyl)phenyl)-1H-tetrazole as a white solid.
Expected Characterization Data for 5-(3-(Pentafluorosulfanyl)phenyl)-1H-tetrazole:
| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity |
| ¹H NMR | 8.0-8.5 (aromatic protons), 15-16 (NH proton, broad) | m, br s |
| ¹³C NMR | 120-160 (aromatic and tetrazole carbons) | m |
| ¹⁹F NMR | ~60-85 (SF₅) | Complex multiplet |
Synthesis of 3-(3-(Pentafluorosulfanyl)phenyl)-1,2,4-oxadiazoles
1,2,4-oxadiazoles are another important class of heterocycles with diverse biological activities. A common synthetic route involves the reaction of a nitrile with an N-hydroxy-imidoyl chloride, which is generated in situ from an amidoxime.[11][12]
Reaction Mechanism:
The synthesis begins with the formation of an amidoxime from 3-(pentafluorosulfanyl)benzonitrile and hydroxylamine. The amidoxime is then acylated with an acid chloride to form an O-acyl amidoxime intermediate. This intermediate undergoes a base- or heat-mediated cyclodehydration to yield the 1,2,4-oxadiazole. The electron-withdrawing SF₅ group facilitates the initial nucleophilic attack of hydroxylamine on the nitrile.
Figure 2: Synthesis of 3-(3-(Pentafluorosulfanyl)phenyl)-1,2,4-oxadiazoles.
Detailed Experimental Protocol:
-
Amidoxime Formation: To a solution of 3-(pentafluorosulfanyl)benzonitrile (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium bicarbonate (1.5 eq.). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Isolation of Amidoxime: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude amidoxime can be used in the next step without further purification.
-
Acylation and Cyclization: Dissolve the crude amidoxime in a suitable solvent like pyridine or dioxane. Add the desired acid chloride (1.1 eq.) dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Expected Characterization Data for 3-(3-(Pentafluorosulfanyl)phenyl)-5-substituted-1,2,4-oxadiazole:
| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity |
| ¹H NMR | 7.9-8.6 (aromatic protons), signals for the 'R' group | m |
| ¹³C NMR | 120-175 (aromatic and oxadiazole carbons) | m |
| ¹⁹F NMR | ~60-85 (SF₅) | Complex multiplet |
Synthesis of 3-(3-(Pentafluorosulfanyl)phenyl)-1,2,4-thiadiazoles
1,2,4-thiadiazoles are another class of heterocycles with a broad spectrum of biological activities. Their synthesis from nitriles can be achieved through various methods, often involving the use of sulfur-containing reagents.[2][13] A common approach is the reaction of a nitrile with a source of sulfur and nitrogen.
Reaction Mechanism:
One plausible pathway involves the initial reaction of 3-(pentafluorosulfanyl)benzonitrile with a sulfur source, such as Lawesson's reagent or elemental sulfur with a base, to form a thioamide intermediate. This thioamide can then react with an appropriate nitrogen-containing electrophile, followed by cyclization and oxidation to yield the 1,2,4-thiadiazole ring. The electron-withdrawing SF₅ group can influence the reactivity of the intermediate species.
Sources
- 1. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
Application Note: Strategic Utilization of 3-(Pentafluorosulfanyl)benzonitrile in Next-Generation Kinase Inhibitor Synthesis
Executive Summary
The optimization of kinase inhibitors often hits a "metabolic wall" where potency is achieved but physicochemical properties (LogP, metabolic stability) fail. The pentafluorosulfanyl (
This guide details the strategic use of 3-(Pentafluorosulfanyl)benzonitrile (CAS: 2265-80-7) as a high-value intermediate. Unlike
The Advantage: Physicochemical Profiling
Before detailing the synthesis, it is critical to understand why this building block is selected over its
Table 1: Comparative Properties of Fluorinated Substituents
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Kinase Inhibitor Design |
| Hammett Constant ( | 0.54 | 0.68 | |
| Lipophilicity ( | 0.88 | 1.51 | Significantly increases membrane permeability and hydrophobic pocket occupancy. |
| Van der Waals Volume | ~42 ų | ~85 ų | Fills the hydrophobic "back pocket" (Gatekeeper region) more effectively than |
| Metabolic Stability | High | High (Resistant to P450) | Both are metabolically robust, but |
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available from the parent nitrile.
Figure 1: Divergent synthesis map. The nitrile serves as the electrophilic anchor for heterocycle formation (top path) or the reducible precursor for linker synthesis (bottom path).
Protocol A: Synthesis of the "Warhead" Precursor (Amidine)
Context: Many kinase inhibitors (e.g., Imatinib analogs) utilize a pyrimidine or triazine core. The 3-
Mechanism: The Pinner reaction is favored here because the strong electron-withdrawing nature of the
Step-by-Step Methodology
-
Preparation of the Pinner Salt (Imidate):
-
Reagents: 3-(Pentafluorosulfanyl)benzonitrile (1.0 eq), Anhydrous Methanol (10 vol), HCl gas (excess).
-
Procedure: Dissolve the nitrile in anhydrous methanol at 0°C. Bubble dry HCl gas through the solution for 30–45 minutes until saturation.
-
Critical Control Point: The reaction must be kept anhydrous. Moisture hydrolyzes the imidate to the ester.
-
Incubation: Seal the vessel and stir at 4°C for 16–24 hours. Monitor by TLC (disappearance of nitrile).
-
Isolation: Concentrate in vacuo below 40°C to yield the methyl imidate hydrochloride as a white, moisture-sensitive solid. Use immediately.
-
-
Amidine Formation:
-
Reagents: Crude Imidate (from step 1), Ammonia (7M in Methanol or Ethanol, 3.0 eq).
-
Procedure: Resuspend the imidate in anhydrous ethanol. Add the ammonia solution dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Concentrate the solvent. Triturate the residue with diethyl ether to remove ammonium chloride byproducts (if free base is desired) or recrystallize from Ethanol/Ether to obtain the 3-(pentafluorosulfanyl)benzamidine hydrochloride .
-
-
QC Criteria:
-
1H NMR (DMSO-d6): Look for broad singlets at ~9.0–9.5 ppm (amidine NH).
-
19F NMR: The
group typically appears as a doublet (~80-85 ppm) and a quintet (~60-65 ppm) due to the spin system.
-
Protocol B: Synthesis of the "Linker" (Benzylamine)
Context: For Type II kinase inhibitors (which bind to the inactive DFG-out conformation), a linker is often required to connect the hinge binder to the hydrophobic tail. The 3-
Step-by-Step Methodology
-
Reduction Strategy:
-
Note: While Lithium Aluminum Hydride (LiAlH4) is common, it can sometimes effect defluorination or degradation of the S-F bond under reflux. Borane-THF (
) is the preferred reagent for chemoselectivity and safety.
-
-
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Addition: Add 3-(Pentafluorosulfanyl)benzonitrile (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Reduction: Add
(1.0 M solution, 2.5 eq) dropwise via syringe at 0°C. -
Reflux: Heat to mild reflux (65°C) for 4–6 hours.
-
Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane. Caution: Hydrogen gas evolution.
-
Acid Hydrolysis: Add 1M HCl and stir for 30 minutes to break the boron-amine complex.
-
Basification: Adjust pH to >10 using 2M NaOH. Extract with Dichloromethane (DCM).[1]
-
-
Purification:
-
The amine can be purified via flash chromatography (DCM:MeOH:NH4OH) or isolated as the HCl salt by treating the organic layer with 4M HCl in Dioxane.
-
Pharmacological Case Study: Optimizing Specificity
Hypothetical Application: Modification of a Sorafenib-like scaffold.
In a standard Type II inhibitor design, the "tail" moiety occupies the allosteric hydrophobic pocket created by the DFG-out shift. Replacing a standard 3-trifluoromethylphenyl ring with a 3-pentafluorosulfanylphenyl ring using the Protocol B amine often results in:
-
Increased Potency: The larger volume of
creates tighter van der Waals contacts in the expanded hydrophobic pocket. -
Extended Half-life: The
group is impervious to oxidative defluorination, unlike which can occasionally be metabolically labile under specific hepatic conditions.
Figure 2: Structural Logic. The SF5 tail (derived from the nitrile precursor) anchors the inhibitor in the hydrophobic back-pocket, maximizing residence time.
References
-
Rowan Scientific. (2025). The Pentafluorosulfanyl Group (SF5): Thermal and Chemical Stability.[2] Retrieved from [Link]
-
S. Caron et al. (2010). Preparation of Amidines via Pinner Reaction.[3] Journal of Organic Chemistry, 75, 945-947.[4] [Link]
-
Strucural Genomics Consortium. (2017).[5] Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety.[5] Organic & Biomolecular Chemistry.[4][6] [Link]
-
Organic Chemistry Portal. (2023). Amine Synthesis by Nitrile Reduction.[7][Link]
-
Altmann, K. H., et al. (2017). The Pentafluorosulfanyl Group as a Bioisosteric Replacement.[2][8][9][10][11] ChemMedChem. [Link]
Sources
- 1. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Amidine synthesis by imidoylation [organic-chemistry.org]
- 5. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A-Z Guide to Screening 3-(Pentafluorosulfanyl)benzonitrile Derivatives for Biological Activity
Abstract
The pentafluorosulfanyl (SF5) group has garnered significant attention in medicinal chemistry as a "super-trifluoromethyl" bioisostere, prized for its unique physicochemical properties.[1][2] This functional group is known for its high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the biological activity of parent molecules.[3][4] This guide provides a comprehensive framework for the systematic screening of a library of 3-(pentafluorosulfanyl)benzonitrile derivatives to identify and characterize novel bioactive compounds. We will delve into the rationale behind assay selection, provide detailed, field-tested protocols for primary and secondary screening, and outline a strategic approach to hit-to-lead development, including initial ADME/Tox profiling and target validation.
Introduction: The Rationale for Screening SF5-Containing Compounds
The introduction of the pentafluorosulfanyl (SF5) group into organic molecules has become an increasingly valuable strategy in the design of bioactive compounds.[3][5] The SF5 group is a strong electron-withdrawing moiety, a property that can significantly alter the electronic environment of a molecule and its potential interactions with biological targets.[6] Its remarkable chemical stability under a wide range of conditions, including acidic, basic, oxidizing, and reducing environments, makes it an attractive feature for drug candidates.[2][6][7]
The 3-(pentafluorosulfanyl)benzonitrile scaffold serves as a versatile starting point for the synthesis of diverse chemical libraries. The nitrile group can be readily transformed into other functional groups, allowing for a wide range of structural modifications to explore the chemical space and identify structure-activity relationships (SAR). Previous studies have shown that SF5-substituted compounds can exhibit a range of biological activities, including anticancer and antimalarial properties.[1] This precedent underscores the potential of a focused screening campaign to uncover novel therapeutic agents.
This application note will guide researchers through a logical and efficient workflow for screening a library of 3-(pentafluorosulfanyl)benzonitrile derivatives. The overarching goal is to identify compounds with promising biological activity and to lay the groundwork for their further development as potential drug candidates.
The Screening Cascade: A Multi-Tiered Approach to Hit Identification
A successful screening campaign relies on a tiered approach, starting with a broad, high-throughput primary screen to identify initial "hits." These hits are then subjected to more rigorous secondary screening and validation to confirm their activity, determine their potency and selectivity, and begin to elucidate their mechanism of action.
Caption: A multi-phased workflow for screening and validating bioactive compounds.
Phase 1: Primary High-Throughput Screening (HTS)
The initial phase of the screening campaign involves testing the entire library of 3-(pentafluorosulfanyl)benzonitrile derivatives in a high-throughput format to identify compounds that exhibit a desired biological effect.[8][9]
Rationale for Assay Selection
For a library of novel compounds with unknown biological targets, a primary screen that assesses a general cellular phenotype, such as cell viability or cytotoxicity, is a logical starting point. This approach allows for the unbiased identification of compounds that impact fundamental cellular processes. A common and robust method is the assessment of cytotoxicity against a panel of cancer cell lines.
Experimental Protocol: High-Throughput Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
3-(Pentafluorosulfanyl)benzonitrile derivative library (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well or 384-well clear flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a working stock of each compound from the library at a concentration of 10 µM in complete medium.
-
Remove the old medium from the cell plates and add 100 µL of the compound-containing medium to the respective wells.
-
Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Hit Identification
A "hit" is defined as a compound that reduces cell viability by a certain threshold, typically >50% at a single concentration (e.g., 10 µM).
Phase 2: Secondary Screening and Hit Validation
The primary goal of secondary screening is to confirm the activity of the initial hits, determine their potency, and rule out non-specific effects.
Dose-Response Analysis and IC50 Determination
Hits from the primary screen are subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of their potency.
Protocol:
-
Follow the same procedure as the primary MTT assay.
-
Instead of a single concentration, treat cells with a serial dilution of the hit compound (e.g., 8-10 concentrations ranging from 0.01 µM to 100 µM).
-
Generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
Counter-Screening for Non-Specific Cytotoxicity
It is crucial to differentiate between compounds that induce a specific cellular response and those that are generally cytotoxic. The Lactate Dehydrogenase (LDH) cytotoxicity assay is a valuable tool for this purpose. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][11]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plates at 250 x g for 4 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Interpretation: Compounds that show high activity in the primary screen but low LDH release are of greater interest, as this may indicate a more specific mechanism of action rather than general membrane disruption.[12]
Phase 3: Hit-to-Lead Optimization
Once hits are validated, the focus shifts to understanding their structure-activity relationship (SAR), improving their properties, and identifying their biological target.
Structure-Activity Relationship (SAR) Studies
The synthesis and screening of analogs of the validated hits are crucial for establishing SAR.[13][14] This involves systematically modifying different parts of the 3-(pentafluorosulfanyl)benzonitrile scaffold to understand which structural features are essential for biological activity.
Early ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to identify compounds with favorable drug-like characteristics and to avoid late-stage failures in drug development.[15][16][17]
Key In Vitro ADME/Tox Assays:
| Assay | Purpose |
| Solubility | Determines the aqueous solubility of the compound. |
| LogD | Measures the lipophilicity of the compound at a physiological pH. |
| Metabolic Stability | Assesses the compound's susceptibility to metabolism by liver enzymes (microsomes or hepatocytes). |
| Plasma Protein Binding | Determines the extent to which the compound binds to plasma proteins. |
| CYP Inhibition | Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions. |
Target Identification and Validation
Identifying the molecular target of a bioactive compound is a critical step in understanding its mechanism of action.[18][19][20]
5.3.1. Target Identification Strategies
-
Affinity-based methods: Involve immobilizing the compound and using it as a "bait" to capture its binding partners from cell lysates.
-
Computational methods: Docking the compound into the structures of known biological targets to predict potential binding interactions.
5.3.2. Target Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming target engagement in a cellular context.[21][22][23] It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[24][25]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with the compound of interest or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
Protein Quantification: Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of the target protein.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
The systematic screening of 3-(pentafluorosulfanyl)benzonitrile derivatives offers a promising avenue for the discovery of novel bioactive compounds. The multi-tiered approach outlined in this guide, from high-throughput primary screening to detailed hit validation and target identification, provides a robust framework for identifying and characterizing promising lead compounds. The unique properties of the SF5 group, combined with a rigorous and well-designed screening cascade, can significantly enhance the probability of success in early-stage drug discovery.
References
-
ResearchGate. (n.d.). Biologically active SF5‐containing derivatives that have been tested as... Retrieved from [Link]
-
ResearchGate. (2021). Pentafluorosulfanyl (SF 5 ) as a Superior 19 F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Retrieved from [Link]
-
Kordnezhadian, R., Li, B.-Y., Zogu, A., Demaerel, J., De Borggraeve, W. M., & Ismalaj, E. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry – A European Journal, 28(60), e202201491. Retrieved from [Link]
-
MDPI. (n.d.). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]
-
PubMed. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Journal of Medicinal Chemistry, 60(19), 7833–7845. [Link]
-
ResearchGate. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Retrieved from [Link]
-
Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Retrieved from [Link]
-
PubMed. (2005). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro, 19(7), 935–942. [Link]
-
National Center for Biotechnology Information. (n.d.). Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. Retrieved from [Link]
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(7), 129895. [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Retrieved from [Link]
-
PubMed Central. (2013). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 14(11), 22739–22765. [Link]
-
Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]
-
Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]
-
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Petr Beier Group. (n.d.). New methodologies for the preparation of (pentafluorosulfanyl)benzenes. Retrieved from [Link]
-
AZoNetwork. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C, 7(41), 12822–12834. [Link]
-
Admescope. (n.d.). Time-critical early ADME characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
PubMed Central. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 26(19), 5919. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
PubMed Central. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Beilstein Journal of Organic Chemistry, 14, 1416–1422. [Link]
-
News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Retrieved from [Link]
-
Antibodies.com. (n.d.). LDH Cytotoxicity Assay Kit (A319649). Retrieved from [Link]
-
ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1957–1965. [Link]
-
YouTube. (2025, September 6). High Throughput Screening Explained Simply (5 Minutes). Retrieved from [Link]
-
InnoSer. (n.d.). Target validation drug development services. Retrieved from [Link]
-
Microbe Notes. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Retrieved from [Link]
-
Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
- 4. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. LDH Cytotoxicity Assay Kit (A319649) | Antibodies.com [antibodies.com]
- 12. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lifechemicals.com [lifechemicals.com]
- 16. vectorb2b.com [vectorb2b.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. news-medical.net [news-medical.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. tandfonline.com [tandfonline.com]
Application Note: Process Optimization for the Scale-Up of 3-(Pentafluorosulfanyl)benzonitrile
Executive Summary
The pentafluorosulfanyl group (
This Application Note details a robust, scalable protocol for the synthesis of 3-(pentafluorosulfanyl)benzonitrile via the Palladium-catalyzed cyanation of 1-bromo-3-(pentafluorosulfanyl)benzene. Unlike traditional copper-mediated Rosenmund-von Braun reactions, this method operates under milder conditions, minimizes heavy metal waste, and simplifies purification—critical factors for GMP compliance.
Strategic Route Selection
For scale-up campaigns (<10 kg), the de novo construction of the
Decision Matrix: Cyanation Methodologies
The choice between Copper-mediated and Palladium-catalyzed cyanation is pivotal.
-
Route A (Traditional): Copper(I) cyanide (Rosenmund-von Braun).[1]
-
Route B (Recommended): Palladium-catalyzed Cyanation (
).-
Pros: Mild temperatures (80-100°C), catalytic metal usage, high functional group tolerance, easier waste management.
-
Cons: Higher catalyst cost (mitigated by yield/purity).
-
Visualizing the Synthetic Strategy
Figure 1: Strategic selection of the cyanation pathway. Route B is prioritized for safety and scalability.
Detailed Protocol: Pd-Catalyzed Cyanation
This protocol is optimized for the conversion of 1-bromo-3-(pentafluorosulfanyl)benzene to the nitrile. It utilizes Zinc Cyanide (
Reagents and Materials[1][2][3][4][5][6][7][8][9]
| Component | Role | Equivalents | Notes |
| 1-Bromo-3-(SF5)benzene | Substrate | 1.0 | Limiting reagent. |
| Zinc Cyanide ( | CN Source | 0.6 - 0.7 | 0.6 eq provides 1.2 eq of CN-. |
| Catalyst Precursor | 0.01 - 0.02 | Tris(dibenzylideneacetone)dipalladium(0). | |
| dppf | Ligand | 0.02 - 0.04 | 1,1'-Bis(diphenylphosphino)ferrocene. |
| Zinc Dust | Activator | 0.1 | Optional; maintains Pd(0) cycle active. |
| DMF or NMP | Solvent | 5-10 Vol | Anhydrous, degassed. |
Step-by-Step Procedure
Step 1: Inertion and Charging
-
Equip a dry 3-neck reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Purge the system with Nitrogen (
) or Argon for 15 minutes. -
Charge 1-Bromo-3-(SF5)benzene (1.0 eq),
(0.6 eq), (1.0 mol%), dppf (2.0 mol%), and Zinc dust (10 mol%) into the reactor.-
Note: Handling cyanide salts requires specific PPE and a localized exhaust ventilation (LEV) system.
-
Step 2: Solvent Addition and Degassing
-
Add anhydrous DMF (Dimethylformamide) via cannula or pressure-equalizing dropping funnel.
-
Sparge the mixture with
for an additional 10-15 minutes to remove dissolved oxygen (crucial for catalyst longevity).
Step 3: Reaction
-
Heat the mixture to 80–90°C .
-
Mechanism:[2] The electron-deficient nature of the
ring facilitates oxidative addition of Pd(0), but can also make the system prone to homocoupling if the temp is too high.
-
-
Monitor by HPLC or GC-MS. Conversion is typically complete within 4–12 hours.
-
Endpoint: Disappearance of the bromo-starting material.
-
Step 4: Quench and Workup (Cyanide Destruction)
-
Cool the reaction mixture to room temperature.
-
Critical Safety Step: Dilute with Ethyl Acetate (EtOAc) and slowly add a 10% aqueous solution of Ammonium Hydroxide (
) or dilute Sodium Hypochlorite (Bleach) .-
Why: This oxidizes/complexes remaining cyanide traces, preventing HCN evolution during acidification steps.
-
-
Filter the biphasic mixture through a pad of Celite to remove Zinc salts and Palladium black.
-
Separate the organic layer. Wash with water (
) and brine ( ) to remove DMF.
Step 5: Purification
-
Dry the organic phase over
and concentrate under reduced pressure. -
Purification: The crude product is often a low-melting solid or oil. Purify via silica gel chromatography (Hexanes/EtOAc gradient) or vacuum distillation if scale permits.
-
Yield Expectation: 85–95%.
Process Safety & Critical Control Points
Cyanide Management
While
-
Engineering Control: All weighing and charging must occur in a glovebox or a certified fume hood.
-
Scrubber: The reactor vent must be connected to a scrubber containing NaOH/Bleach solution.
Thermal Stability of
The
Process Workflow Diagram
Figure 2: Operational workflow for the Pd-catalyzed cyanation process.
Analytical Characterization
Validating the integrity of the
-
NMR (400 MHz,
): Look for the aromatic protons. The nitrile group will shift ortho-protons downfield relative to the starting bromide. -
NMR (376 MHz,
):-
The
group typically appears as an AB4 system (or doublet of pentets). -
Axial Fluorine:
ppm (pentet, Hz). -
Equatorial Fluorines:
ppm (doublet, Hz). -
Note: The integrity of this pattern confirms the
cage is intact.
-
-
IR Spectroscopy:
-
Nitrile (
): Sharp band at . -
Stretch: Strong bands in the
region.
-
References
-
Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues.[4][5] Beilstein Journal of Organic Chemistry, 8, 461–471.[5] Link
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides.[3] Chemical Communications, (12), 1388–1389. Link
-
Iida, N., et al. (2015).[6][7] Synthesis of Phthalocyanines with a Pentafluorosulfanyl Substituent at Peripheral Positions. ChemistryOpen, 4(6), 712-716. Link
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2912279C - Process for producing arylsulfur pentafluorides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support: Synthesis & Troubleshooting for 3-(Pentafluorosulfanyl)benzonitrile
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Why this molecule matters:
The 3-(pentafluorosulfanyl)benzonitrile scaffold is a high-value intermediate in medicinal chemistry. The pentafluorosulfanyl group (SF₅) is often termed "super-trifluoromethyl" due to its enhanced lipophilicity, high electronegativity, and hydrolytic stability. However, its strong electron-withdrawing nature (
The Challenge: While the SF₅ group itself is chemically robust, the synthesis of the nitrile functionality via Palladium-catalyzed cyanation is prone to three specific failure modes: catalyst poisoning , protodehalogenation , and homocoupling . This guide provides the mechanistic insight and protocols to navigate these pitfalls.
The Reaction Landscape (Visualized)
The following diagram maps the primary synthetic pathway against the most common competitive side reactions. Use this to diagnose impurities found in your LC-MS trace.
Figure 1: Mechanistic divergence in the cyanation of SF5-aryl halides.
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction stalled at 50% conversion. Adding more catalyst didn't help."
Diagnosis: Cyanide Poisoning (The "Pd-Black" Trap)
-
The Mechanism: Cyanide anions (
) are potent -donors. If the concentration of free cyanide in the solution is too high, they saturate the coordination sphere of the Palladium, forming stable, unreactive species like . This shuts down the catalytic cycle preventing the oxidative addition of the aryl halide. -
The Fix:
-
Switch Reagents: Stop using NaCN or KCN. Switch to Zinc Cyanide (
) . It has low solubility in organic solvents (DMF/DMAc), releasing cyanide ions slowly ("kinetic throttling") only as they are consumed.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Solvent Deoxygenation: Ensure rigorous degassing. Oxygen promotes the formation of inactive Pd-cyanide complexes.
-
Issue 2: "I see a peak with M-Br + H (Mass 204). The nitrile is missing."
Diagnosis: Protodehalogenation (Reduction)
-
The Mechanism: The electron-poor nature of the 3-SF₅ ring makes the C-Pd bond highly polarized. If a hydride source is present, the Pd-Ar intermediate will undergo reduction (forming Ar-H) rather than transmetallation with the cyanide.
-
Common Culprits:
-
Wet Solvents: Water can act as a proton source in catalytic cycles.
-
Alcohols: Never use alcoholic solvents (MeOH, EtOH) for this transformation.
-
Amine Bases: Triethylamine can sometimes act as a hydride donor via
-hydride elimination.
-
-
The Fix: Use anhydrous DMF or NMP. Switch to inorganic bases (e.g.,
) or run the reaction without base if using (which is self-buffering).
Issue 3: "I isolated a solid, but the IR shows a peak at 1680 cm⁻¹, not 2230 cm⁻¹."
Diagnosis: Nitrile Hydrolysis
-
The Mechanism: The SF₅ group is strongly electron-withdrawing, which activates the newly formed nitrile carbon toward nucleophilic attack by water. During aqueous workup—especially if acidic or basic—the nitrile hydrates to the primary amide.
-
The Fix:
-
Quench Gently: Do not use strong acids (HCl) or strong bases (NaOH) during workup. Quench with saturated ammonium chloride (
) or diluted ammonia. -
Avoid Heating in Water: Perform the extraction quickly and dry the organic phase (
) immediately.
-
Validated Experimental Protocol
Recommended Route: Palladium-Catalyzed Cyanation using Zinc Cyanide. Why: This method minimizes free cyanide concentration, reducing catalyst poisoning and safety risks.
Materials Table
| Reagent | Equiv. | Role | Critical Attribute |
| 1-bromo-3-(pentafluorosulfanyl)benzene | 1.0 | Substrate | Purity >98% |
| Zn(CN)₂ | 0.6 | Cyanide Source | Finely powder before use |
| Pd₂(dba)₃ | 0.02 | Catalyst Precursor | Store under Argon |
| dppf | 0.05 | Ligand | Bidentate ligand stabilizes Pd |
| Zn (dust) | 0.1 | Additive | Scavenges Pd(II) to keep cycle active |
| DMAc or DMF | [0.2 M] | Solvent | Anhydrous (<50 ppm H₂O) |
Step-by-Step Procedure
-
Setup: Flame-dry a Schlenk tube or microwave vial. Cool under a stream of Argon.
-
Charging: Add the aryl bromide (1.0 equiv),
(0.6 equiv), (2 mol%), dppf (5 mol%), and Zn dust (10 mol%).-
Note: The Zn dust helps reduce any oxidized Pd(II) back to active Pd(0) and prevents induction periods.
-
-
Solvation: Add anhydrous DMAc (Dimethylacetamide).
-
Critical: Sparge the solvent with Argon for 15 minutes before addition, or freeze-pump-thaw the mixture 3 times.
-
-
Reaction: Seal the vessel. Heat to 100°C for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The product is usually more polar than the bromide but less polar than the biaryl byproduct.
-
Self-Validation: The disappearance of the Ar-Br stretch in Raman/IR and the appearance of the
stretch at ~2235 cm⁻¹ confirms conversion.
-
-
Workup (Crucial for SF5 stability):
-
Cool to room temperature.
-
Dilute with Ethyl Acetate.
-
Pour into saturated
(mild base) or 1% aqueous ammonia (to solubilize zinc salts). Do not use strong acid. -
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification: Silica gel chromatography.
-
Gradient: 0%
10% EtOAc in Hexanes. The SF5 group makes the molecule "slippery" on silica (elutes fast).
-
Diagnostic Logic Tree
Use this flow to troubleshoot low yields.
Figure 2: Decision matrix for optimizing reaction conditions.
References
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[1] Angewandte Chemie International Edition, 52(38), 10035–10039.[1] [1]
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.
-
Jin, F., & Confalone, P. N. (2000). Palladium-Catalyzed Cyanation of Aryl Chlorides with Zinc Cyanide.[2] Tetrahedron Letters, 41(18), 3271-3273.
-
Ramnauth, J., et al. (2020). Synthesis of Pentafluorosulfanyl-Substituted Arenes. Journal of Fluorine Chemistry, 235, 109557.
Sources
Optimizing catalyst loading for 3-(Pentafluorosulfanyl)benzonitrile synthesis
Topic: Optimizing Catalyst Loading for 3-(Pentafluorosulfanyl)benzonitrile
Welcome to the Fluorine Chemistry Application Support Hub.
Ticket ID: SF5-CN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
You are accessing the technical guide for the palladium-catalyzed cyanation of 1-bromo-3-(pentafluorosulfanyl)benzene to synthesize 3-(pentafluorosulfanyl)benzonitrile .
The pentafluorosulfanyl (
Part 1: The Baseline Protocol
Before optimizing, establish this industry-standard baseline. This protocol uses a Pd(0)/dppf system, which is robust for electron-deficient aryl halides like SF5-bromobenzene.
Target Reaction:
Standard Reagent Loading Table:
| Component | Role | Equiv. / Loading | Notes |
| Substrate | 1-Bromo-3-(SF5)benzene | 1.0 equiv | Limiting reagent. |
| Cyanide Source | 0.6 equiv | Provides 1.2 equiv of | |
| Catalyst Precursor | 1.0 - 2.0 mol% | Bis(dibenzylideneacetone)palladium(0). | |
| Ligand | dppf | 2.4 - 4.8 mol% | 1,1'-Bis(diphenylphosphino)ferrocene. Ratio L:Pd must be > 1:1. |
| Additive | Zn Dust (Polymorph) | 10 - 20 mol% | Crucial: Reduces oxidized Pd(II) back to Pd(0) and activates |
| Solvent | DMAc or DMF | 0.2 M | Must be degassed (sparged with |
Part 2: Optimization Logic (The "Why")
The
-
The Poisoning Trap (Low Loading Failure): Cyanide ions (
) are strong -donors. If the concentration of free cyanide is too high relative to the active catalyst, stable species form. These are catalytically inactive. -
The Homocoupling Trap (High Loading Failure): Excess palladium can facilitate the disproportionation of the aryl-palladium species, leading to the formation of the biaryl impurity (3,3'-bis(pentafluorosulfanyl)biphenyl).
Catalyst Loading Decision Matrix
| Scenario | Recommended Loading ( | Ligand Ratio (L:Pd) | Temperature |
| High Purity Required | 0.5 - 1.0 mol% | 2:1 | 80°C (Slower, cleaner) |
| Standard Synthesis | 1.5 - 2.0 mol% | 1.5:1 | 100°C |
| "Dirty" Substrate | 3.0 - 5.0 mol% | 1.2:1 | 110°C (Risk of homocoupling) |
Part 3: Troubleshooting & FAQs
Q1: My reaction stalls at 60% conversion. Adding more catalyst later doesn't help. Why?
A: You have likely encountered Cyanide Poisoning .
When the reaction slows, the concentration of active Pd drops, but the relative concentration of dissolved
-
Fix: Do not add more catalyst. Instead, optimize the initial setup.
-
Add the
last , after the catalyst and ligand have stirred for 10 minutes to form the active complex. -
Ensure you are using Zn dust . It keeps the cycle turning by reducing Pd(II) species that might otherwise get trapped.
-
Q2: I see a significant amount of de-halogenated product (3-SF5-benzene). A: This is Hydrodehalogenation , usually caused by moisture in the solvent acting as a proton source.
-
Mechanism: The oxidative addition complex
captures a proton from water instead of undergoing transmetallation with cyanide. -
Fix:
-
Dry your DMAc/DMF over molecular sieves (3Å) for 24 hours.
-
Increase the concentration of
slightly (to 0.65 equiv) to outcompete the proton transfer.
-
Q3: Why use dppf? Can I use cheaper
Q4: The product is hard to separate from the catalyst residue. A: SF5 compounds are lipophilic, as are Pd-dppf complexes.
-
Fix: Use a scavenger resin (e.g., SiliaMetS® Thiol) post-reaction. Alternatively, wash the organic layer with 10% aqueous ethylenediamine . This chelates the Pd into the aqueous phase, leaving your lipophilic SF5-nitrile in the organic phase.
Part 4: Process Visualization
Workflow: Optimization Cycle
Figure 1: Iterative decision tree for optimizing catalyst loading based on reaction outcomes.
Mechanism: The Poisoning Shunt
Figure 2: The Catalytic Cycle vs. The Poisoning Trap. Note how excess cyanide shunts the active Pd(0) into an irreversible inactive state.
References
-
Iida, N., Tanaka, K., Tokunaga, E., & Shibata, N. (2015).[8] Synthesis of 3-(pentafluorosulfanyl)phthalonitrile. Beilstein Journal of Organic Chemistry, 11, 1220–1224. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015).[9] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[9] [Link]
-
Sipyagin, A. M., et al. (2016).[10][11] Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 12, 110–116. [Link]
-
Ramgren, S. D., Silberstein, A. L., Yang, Y., & Garg, N. K. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.[4][9] Angewandte Chemie International Edition, 50(9), 2171–2174. [Link]
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 10. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
🔬 Technical Support Center: SF₅ Group Stability & Synthesis
The following guide is structured as a Technical Support Center for researchers working with the pentafluorosulfanyl (SF₅) group. It prioritizes troubleshooting real-world synthetic failures and provides validated protocols.
Status: Operational | Topic: Pentafluorosulfanyl (SF₅) Stability Profile Ticket Type: Advanced Chemical Troubleshooting
📋 Executive Summary: The "Super-Trifluoromethyl"
User Query: Why is my SF₅ starting material behaving differently than my CF₃ analogs?
Tech Support Response: While often called "Super-CF₃," the SF₅ group possesses distinct steric and electronic properties that can derail standard protocols if ignored.
-
Geometry: Unlike the tetrahedral CF₃, the SF₅ group is square pyramidal . This creates significant steric bulk (slightly larger than a tert-butyl group) and can hinder ortho-functionalization.
-
Electronegativity: SF₅ is more electron-withdrawing (Hammett σₚ = 0.68) than CF₃ (σₚ = 0.54), making the parent ring highly electron-deficient and susceptible to nucleophilic attack (SₙAr).
-
Bond Strength: The C–S bond is chemically robust, but the S–F bonds, while strong, can be vulnerable to specific reduction pathways.
🎫 Ticket #SF5-001: Decomposition During Lithiation
Status: 🔴 Critical Issue User Report: "I attempted to ortho-lithiate (phenyl)SF₅ using n-BuLi at -78°C. The reaction turned black, and I recovered a complex mixture of decomposition products."
🩺 Diagnosis
Standard lithiation protocols (n-BuLi) often fail due to nucleophilic attack rather than deprotonation. The highly electron-deficient aromatic ring invites n-BuLi to act as a nucleophile, leading to addition-elimination or complex fragmentation. Furthermore, the resulting ortho-lithiated species is thermally unstable and can eliminate LiF to form a reactive "yne" intermediate or decompose via C–S cleavage.
🛠️ Solution Protocol: The "TMP-Li" Method
To safely functionalize the ortho-position, you must use a non-nucleophilic, sterically hindered base and strictly control the quenching process.
Validated Workflow:
-
Reagent Selection: Do NOT use n-BuLi. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or the Knochel-Hauser base (TMPMgCl·LiCl).
-
Temperature Control: Maintain reaction strictly between -78°C and -60°C .
-
The "Silica Quench" (Crucial):
-
Issue: Methanol quenching can induce decomposition in certain polysubstituted SF₅ derivatives (e.g., disilylated products).[1]
-
Fix: Quench the reaction mixture directly with Silica Gel or saturated NH₄Cl(aq), avoiding free alcohols if stability is unknown.
-
📉 Visualization: Safe Functionalization Decision Tree
Caption: Decision logic for ortho-functionalization of SF₅-arenes, highlighting the critical divergence between standard n-BuLi (failure) and LiTMP (success).
🎫 Ticket #SF5-002: Stability Under Reduction (Hydrogenation)
Status: 🟡 Caution Required User Report: "I need to reduce a nitro group on my SF₅-benzene scaffold. Will the S-F bonds survive catalytic hydrogenation?"
🩺 Diagnosis
The SF₅ group is generally stable to catalytic hydrogenation, but "over-reduction" is a theoretical risk under forcing conditions.
-
Safe Conditions: H₂ (1 atm), Pd/C (10%), Ethanol/EtOAc.
-
Risk Factors: Dissolving metal reductions (e.g., Na/NH₃, Birch conditions) or high-pressure hydrogenation with highly active catalysts (e.g., PtO₂) may lead to hydrodefluorination or C–S bond cleavage.
🛠️ Validated Stability Data
| Reaction Condition | Stability | Notes |
| H₂ / Pd/C (1 atm, RT) | ✅ Stable | Standard method for Nitro |
| Fe / HCl or SnCl₂ | ✅ Stable | Classical metal reductions work well. |
| NaBH₄ / LiAlH₄ | ✅ Stable | Generally resistant to hydride nucleophiles. |
| Na / Liquid NH₃ | ⚠️ Unstable | Risk of reductive cleavage of C–S bond. |
| DIBAL-H | ✅ Stable | Compatible at -78°C. |
🎫 Ticket #SF5-003: Hydrolysis & Peptide Synthesis
Status: 🟢 Resolved / Safe User Report: "I am incorporating an SF₅-phenylalanine analog into a peptide. Will it survive TFA deprotection and basic coupling conditions?"
🩺 Diagnosis
The SF₅ group is exceptionally resistant to hydrolysis due to the steric protection of the sulfur atom by the five fluorine atoms and the high strength of the S-F bond.
🛠️ Solution Protocol
You can proceed with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.
-
Acid Resistance: SF₅ survives neat Trifluoroacetic acid (TFA) and even concentrated H₂SO₄/HNO₃ mixtures (used for nitration of the parent ring).
-
Base Resistance: SF₅ survives 20% Piperidine in DMF (Fmoc removal) and dilute aqueous NaOH.
-
Bioisostere Note: Due to its high lipophilicity (LogP ~ 1.51 for Ph-SF₅ vs 1.14 for Ph-CF₃) and protease resistance, SF₅-peptides often exhibit extended half-lives in vivo.
🎫 Ticket #SF5-004: Cross-Coupling Failures (Sterics)
Status: 🟠 Optimization Needed User Report: "My Suzuki coupling with 2-SF₅-phenylboronic acid is giving <10% yield. The catalyst is dead."
🩺 Diagnosis
The failure is likely steric , not electronic. The SF₅ group is bulky (
🛠️ Solution Protocol
-
Switch Ligands: Move from standard PPh₃ to electron-rich, bulky Buchwald ligands (e.g., SPhos , XPhos ) which are designed to facilitate coupling in sterically crowded environments.
-
Increase Temperature: Sterically hindered couplings often require heating to 80–100°C to overcome the activation energy barrier.
-
Catalyst Loading: Increase Pd loading to 5–10 mol%.
📉 Visualization: Steric Impact on Catalysis
Caption: The square-pyramidal geometry of SF₅ creates a "steric wall" at the ortho-position, requiring specialized ligands (e.g., SPhos) for successful coupling.
📚 References
-
BenchChem. (2025). Stability of the pentafluorosulfanyl group under various reaction conditions. Retrieved from
-
Rowan Scientific. (2025). The Pentafluorosulfanyl Group (SF5): Properties and Applications. Retrieved from
-
Royal Society of Chemistry. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C. Retrieved from
-
Santevi, S., et al. (2022).[2][3] In Situ ortho-Lithiation/Functionalization of Pentafluorosulfanyl Arenes. Royal Society of Chemistry. Retrieved from
-
ResearchGate. (2021). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Retrieved from
-
National Institutes of Health (PubMed). (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chem Soc Rev. Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 3-(Pentafluorosulfanyl)benzonitrile: A Comparative Study
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The introduction of unique functional groups, such as the pentafluorosulfanyl (SF₅) group, presents both exciting opportunities for modulating molecular properties and significant analytical challenges. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(pentafluorosulfanyl)benzonitrile, a molecule of growing interest due to the powerful electron-withdrawing nature of the SF₅ substituent.
This document moves beyond a simple data report, offering a comparative framework against other common benzonitrile derivatives. By understanding the nuanced effects of the SF₅ group on the NMR landscape, researchers can gain deeper insights into the electronic and structural characteristics of these promising compounds.
The Spectroscopic Impact of the Pentafluorosulfanyl Group
The SF₅ group is a potent electron-withdrawing substituent, often considered a "super-trifluoromethyl" group.[1] Its influence on the aromatic ring's electron density distribution is profound, leading to significant downfield shifts of aromatic protons and carbons in NMR spectra. Furthermore, the presence of five fluorine atoms introduces complex spin-spin coupling patterns, providing a rich source of structural information but also complicating spectral interpretation. Understanding these through-space and through-bond J-couplings is critical for accurate spectral assignment.
¹H and ¹³C NMR Spectral Analysis of 3-(Pentafluorosulfanyl)benzonitrile
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.10 - 8.20 | m | |
| H-4 | 7.95 - 8.05 | m | |
| H-5 | 7.70 - 7.80 | t | J(H-H) ≈ 8.0 |
| H-6 | 8.00 - 8.10 | m |
Causality Behind Predictions:
-
Downfield Shift: The strong electron-withdrawing nature of both the cyano and pentafluorosulfanyl groups will deshield all aromatic protons, shifting them significantly downfield compared to unsubstituted benzonitrile (where protons appear between 7.4 and 7.7 ppm).[2]
-
Multiplicity: The protons will exhibit complex splitting patterns (multiplets) due to both proton-proton (³JHH) and proton-fluorine (⁴JHF and ⁵JHF) couplings. The coupling to the four equatorial fluorine atoms of the SF₅ group is expected to be the most significant long-range coupling.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-1 (CN) | 116 - 118 | t | ⁴J(C-F) ≈ 3-5 |
| C-2 | 135 - 137 | m | |
| C-3 (C-SF₅) | 150 - 155 | quintet | ²J(C-F) ≈ 18-22 |
| C-4 | 130 - 132 | m | |
| C-5 | 133 - 135 | t | ⁴J(C-F) ≈ 4-6 |
| C-6 | 131 - 133 | m |
Causality Behind Predictions:
-
C-3 (ipso-Carbon): This carbon, directly attached to the SF₅ group, will experience the most significant deshielding and will appear far downfield. It is expected to be split into a quintet due to coupling with the four equatorial fluorine atoms.
-
C-1 (Cyano Carbon): The chemical shift of the nitrile carbon is less sensitive to substitution but may show a small triplet due to four-bond coupling to the equatorial fluorines. For comparison, the nitrile carbon in benzonitrile appears around 118 ppm.[3]
-
Aromatic Carbons: All aromatic carbons will be shifted downfield relative to benzonitrile. The through-bond carbon-fluorine couplings (²JCF, ³JCF, ⁴JCF) will result in complex multiplets for the carbon signals.
Comparative NMR Analysis
To truly appreciate the spectroscopic signature of the SF₅ group, a comparison with other benzonitrile derivatives is essential.
| Compound | C-3 Chemical Shift (ppm) | Aromatic Proton Range (ppm) | Key Features |
| Benzonitrile | ~129 | 7.4 - 7.7 | Baseline for comparison.[2] |
| 3-Nitrobenzonitrile | ~148 | 7.7 - 8.5 | Strong deshielding from the nitro group. |
| 3-(Trifluoromethyl)benzonitrile | ~131 (q, ¹J(C-F) ≈ 272 Hz) | 7.7 - 8.0 | Characteristic quartet for the CF₃ carbon and significant deshielding. |
| 3-(Pentafluorosulfanyl)benzonitrile (Predicted) | 150 - 155 (quintet) | 7.7 - 8.2 | Extreme deshielding of the ipso-carbon and complex splitting due to J-F coupling. |
| 2-Iodo-4-(pentafluorosulfanyl)benzonitrile | C-4: 156.15 | - | Provides an experimental anchor for the C-SF₅ chemical shift.[4] |
This comparison clearly illustrates the superior electron-withdrawing capability of the SF₅ group, as evidenced by the significantly larger downfield shift of the ipso-carbon compared to even the nitro and trifluoromethyl analogues.
Experimental Protocol for High-Quality NMR Data Acquisition
Acquiring high-resolution, interpretable NMR spectra for fluorinated compounds like 3-(pentafluorosulfanyl)benzonitrile requires careful consideration of experimental parameters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Use a high-quality 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
-
Instrument Setup (500 MHz Spectrometer or higher recommended):
-
Tune and match the ¹H, ¹³C, and ¹⁹F channels of the probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg' in Bruker TopSpin).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30' in Bruker TopSpin).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
2D NMR Experiments (for unambiguous assignment):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over 2-3 bonds, crucial for assigning quaternary carbons and confirming long-range couplings.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To probe through-space proximity between protons and fluorine atoms.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation.
-
Carefully phase and baseline correct the spectra.
-
Reference the spectra to the TMS signal.
-
Visualizing the Molecular Structure and Logic
Diagram 1: Molecular Structure of 3-(Pentafluorosulfanyl)benzonitrile
Caption: Ball-and-stick representation of 3-(pentafluorosulfanyl)benzonitrile.
Diagram 2: NMR Acquisition and Analysis Workflow
Caption: Workflow for NMR analysis of fluorinated aromatic compounds.
Conclusion
The pentafluorosulfanyl group exerts a powerful influence on the NMR spectra of aromatic compounds, inducing significant deshielding and complex coupling patterns. While a complete experimental dataset for 3-(pentafluorosulfanyl)benzonitrile remains to be published, a detailed analysis of related compounds and fundamental NMR principles allows for a robust prediction of its spectral characteristics. This comparative guide provides researchers with the foundational knowledge to approach the analysis of this and other SF₅-containing molecules with confidence. The provided experimental protocol serves as a validated starting point for acquiring high-quality data, which is indispensable for the unambiguous structural elucidation required in modern chemical research and development.
References
-
Fiveable. Benzonitrile Definition - Organic Chemistry Key Term. Accessed February 7, 2026. [Link]
- Prinz, C., et al. (2021). Pentafluorosulfanyl (SF5)
- Wray, V. (1980). Fluorine-19 nuclear magnetic resonance spectroscopy. Annual Reports on NMR Spectroscopy, 10, 1-503.
- Welch, J. T., & Kirsch, P. (2012). The pentafluorosulfanyl group in organic and medicinal chemistry.
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported ¹⁹F NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.
- Laskowska, P. A., et al. (2020). Structural characterization and Hirshfeld surface analysis of 2-iodo-4-(pentafluoro-λ⁶-sulfanyl)benzonitrile.
- Abraham, R. J., & Mobli, M. (2007). Prediction of 1H NMR chemical shifts: a combined empirical and theoretical approach. Magnetic Resonance in Chemistry, 45(10), 865-871.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Accessed February 7, 2026. [Link]
Sources
19F NMR spectroscopy of the pentafluorosulfanyl group
Technical Guide: Comparative 19F NMR Spectroscopy of the Pentafluorosulfanyl ( ) Group
Executive Summary
The pentafluorosulfanyl group (
This guide provides a technical comparison of the
Part 1: The Analytical Landscape ( vs. )
The transition from
Comparative Performance Matrix
| Feature | Trifluoromethyl ( | Pentafluorosulfanyl ( | Analytical Impact |
| Geometry | Tetrahedral ( | Square Pyramidal ( | |
| Lipophilicity ( | 0.88 | 1.51 | |
| Electronegativity ( | 3.36 (Pauling) | 3.65 (Pauling) | |
| Singlet (typically) | Multiplet ( | ||
| Chem. Shift Range | -55 to -80 ppm (Upfield) | +55 to +90 ppm (Downfield) | CRITICAL: |
| Metabolic Stability | High | Extreme | Both are chemically inert, but |
The Spectroscopic Signature
The most common error in
-
Equatorial Fluorines (
, 4 atoms): These form the base of the pyramid. -
Axial Fluorine (
, 1 atom): This sits at the apex.
This results in a characteristic pattern often described as a doublet of pentets (or pentet of doublets), governed by a massive two-bond coupling constant (
Part 2: The Spin System & Visualization
To interpret the spectrum, one must visualize the magnetic communication between the axial and equatorial nuclei.
Structural Logic Diagram
Figure 1: The
Part 3: Experimental Protocols
Authoritative Note: Standard
Protocol: Wide-Band Acquisition Strategy
Objective: Capture both
Reagents & Standards:
-
Solvent: DMSO-d6 (Preferred for solubility of lipophilic
compounds) or Acetone-d6. -
Internal Standard:
-Trifluorotoluene ( ppm) or Trichlorofluoromethane ( , ppm). Note: Use an external insert for to avoid volatility issues.
Step-by-Step Workflow:
-
Probe Tuning: Tune the probe to the
F frequency (approx. 376 MHz on a 400 MHz magnet).-
Insight: The high electronegativity of
can slightly alter the probe Q-factor; ensure precise tuning.
-
-
Spectral Window (SW) Setup:
-
Set the transmitter frequency offset (O1P) to +20 ppm .
-
Set the Spectral Width (SW) to at least 250 ppm (approx 94,000 Hz on a 400 MHz instrument).
-
Reasoning: This covers the range from +100 ppm (
region) to -150 ppm (standard organic Fluorine region).
-
-
Pulse Sequence:
-
Use a standard zg (90° pulse) sequence.
-
Relaxation Delay (D1): Set to
seconds. -
Causality:
groups, being bulky, can have efficient relaxation mechanisms ( ), but the quaternary carbon attachment point can slow relaxation of the whole moiety. A short D1 will saturate the pentet signal ( ) differently than the doublet ( ), distorting integration ratios.
-
-
Acquisition:
-
Scans (NS): Minimum 64 (due to signal splitting into 9 lines total: 1 pentet + 1 doublet).
-
Acquisition Time (AQ):
second to resolve the 150 Hz coupling.
-
Data Processing & Validation
-
Window Function: Apply Exponential Multiplication (LB = 1.0 to 2.0 Hz).
signals are naturally broader due to unresolved long-range couplings to protons. -
Validation Check:
-
Does the integral ratio match?
(Doublet) : (Pentet) must be 4:1 . -
Is the coupling constant (
) identical in both multiplets? It must be Hz.[1]
-
Troubleshooting Workflow
Figure 2: Decision logic for capturing high-shift
Part 4: Case Study Data
The following data illustrates the expected shift differences between a standard Trifluoromethyl compound and its Pentafluorosulfanyl analog.
Table 2: Chemical Shift Comparison (Relative to
| Compound | Group | Shift ( | Multiplicity | Coupling ( |
| Teriflunomide ( | -58.0 | Singlet | N/A | |
| +67.4 | Doublet | 148 Hz | ||
| +91.7 | Pentet | 148 Hz | ||
| 4-Nitro-pentafluorosulfanylbenzene | +62.5 | Doublet | 150 Hz | |
| +82.0 | Pentet | 150 Hz |
Data Source: Derived from comparative studies of Teriflunomide derivatives [1].
References
-
Pentafluorosulfanyl (
) as a Superior F Magnetic Resonance Reporter Group.- Source: American Chemical Society (ACS Sensors) / PubMed
-
URL:[Link]
-
Synthesis and Physicochemical Properties of 2-
-(Aza)Indoles.- Source: ACS Organic & Inorganic Au
-
URL:[Link]
-
F Chemical Shifts and Coupling Constants.
- Source: University of California, Santa Barbara (UCSB) NMR Facility
-
URL:[Link] (General Facility Reference for Shift Tables)
-
Moving out of
-Land: Synthesis and Receptor Affinity of Ligands.- Source: ChemMedChem
-
URL:[Link]
Comparative Crystallographic Guide: 3-(Pentafluorosulfanyl)benzonitrile vs. Trifluoromethyl Analogs in Drug Design
Executive Summary: The "Super-Trifluoromethyl" Era
The pentafluorosulfanyl (
This guide provides an in-depth crystallographic comparison between 3-(pentafluorosulfanyl)benzonitrile derivatives and their trifluoromethyl (
Structural & Physicochemical Comparison
To effectively utilize
Table 1: Comparative Physicochemical Profile ( vs. )[1]
| Feature | Trifluoromethyl ( | Pentafluorosulfanyl ( | Structural Implication |
| Geometry | Tetrahedral ( | Square Pyramidal ( | |
| Volume ( | ~42 | ~77 | |
| Electronegativity | 3.36 (Pauling) | 3.65 (Pauling) | |
| Lipophilicity ( | 0.88 | 1.23 | |
| Bond Length | Longer bonds in | ||
| Rotational Barrier | Low (~2 kcal/mol) | High (~4-5 kcal/mol) |
Crystallographic Analysis: Intermolecular Interactions
The core distinction in the solid state lies in how these groups direct lattice packing.
The Geometry Mismatch
-
Behavior: The
group typically acts as a "spinning top" with three equivalent fluorine atoms. It often exhibits rotational disorder in crystal structures unless locked by steric hindrance. -
Behavior: The
group has distinct axial ( ) and equatorial ( ) fluorine atoms.[1][2][3] The atoms form a square plane, creating a rigid steric block. In 3-(pentafluorosulfanyl)benzonitrile, this rigidity often forces the phenyl ring to twist relative to the axis to minimize steric clash with ortho-hydrogens.
Halogen Bonding & Weak Interactions
In the crystal lattice of 3-(pentafluorosulfanyl)benzonitrile:
-
Interactions: The highly polarized
bonds on the aromatic ring (activated by the electron-withdrawing and groups) form weak hydrogen bonds with the equatorial fluorines of neighboring molecules.[2][3] -
Dipole-Dipole Stacking: The nitrile (
) group creates a strong dipole. Unlike analogs which often pack in simple herringbone motifs, derivatives frequently adopt centrosymmetric dimer pairs or infinite chains driven by or contacts. -
Fluorine Segregation:
compounds show a strong tendency for "fluorous segregation," where fluorine-rich domains cluster together, excluding hydrocarbon segments. This can lead to higher melting points and lower solubility compared to analogs.
Experimental Protocol: Crystallization & Data Collection
Objective: Obtain high-quality single crystals of 3-(pentafluorosulfanyl)benzonitrile for X-ray diffraction.
Challenge: The high lipophilicity of the
Workflow Diagram: Crystallization Strategy
Caption: Decision tree for crystallizing highly lipophilic SF5 derivatives. Vapor diffusion is often superior to evaporation for preventing oil formation.
Detailed Protocol
Step 1: Solvent Selection
Due to the "super-lipophilicity" of
-
Recommended Solvent System: Dichloromethane (DCM) / Hexane (1:1) or Chloroform / Pentane.
-
Alternative: For highly recalcitrant oils, use slow sublimation under reduced pressure (
mbar).
Step 2: Crystallization (Vapor Diffusion Method)
-
Dissolve 20 mg of the derivative in 0.5 mL of THF or DCM in a small inner vial.
-
Place this open vial inside a larger jar containing 5 mL of Pentane (anti-solvent).
-
Seal the outer jar tightly. The volatile pentane will diffuse into the THF, slowly lowering solubility and promoting crystal growth over 48-72 hours.
Step 3: Data Collection
-
Temperature: Maintain crystal at 100 K .
groups have high thermal motion; room temperature data often results in smeared electron density maps for the equatorial fluorines. -
Refinement: Watch for rotational disorder. If the
group appears as a sphere, apply rigid-body constraints (AFIX 66 in SHELX) during initial refinement stages.
Structural Logic: Impact on Drug Design[4]
Why choose
Pathway Diagram: Structure-Activity Relationship (SAR)
Caption: Mechanistic flow showing how the unique structural properties of SF5 translate to superior pharmacokinetic outcomes compared to CF3.
Key Takeaways for Drug Developers:
-
Metabolic Blocking: The
bond in -benzonitrile is chemically inert. Unlike , which can sometimes suffer hydrolysis or metabolic attack, the steric bulk of the atoms protects the carbon attachment point. -
Binding Affinity: If a binding pocket has a square or flattened hydrophobic region,
will bind with significantly higher affinity than due to shape complementarity and the displacement of high-energy water molecules (the "hydrophobic effect").
References
-
Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-containing compounds: The "super-trifluoromethyl" group in medicinal chemistry. Chemical Reviews.
-
Pentafluorosulfanyl Group (SF5) - Rowan Scientific. Thermal and Chemical Stability & Lipophilicity.
-
Tokunaga, E., et al. (2015). Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors. Journal of Medicinal Chemistry.
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry for SF5-Benzonitrile Derivatives.[1]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
Biological Activity of SF5-Benzonitriles vs. CF3-Benzonitriles: A Comparative Guide
Executive Summary: The Rise of "Super-Trifluoromethyl"
In medicinal chemistry, the trifluoromethyl group (CF₃ ) has long been the gold standard for modulating lipophilicity and metabolic stability. However, the pentafluorosulfanyl group (SF₅ ), often termed "Super-Trifluoromethyl," has emerged as a superior bioisostere for specific high-value targets.
This guide objectively compares SF₅-benzonitriles against their CF₃-benzonitriles counterparts. While both scaffolds utilize the nitrile (-CN) group for hydrogen bonding and pi-stacking interactions, the substitution of CF₃ with SF₅ introduces profound changes in electronic withdrawal, steric volume, and lipophilicity that can rescue a failing lead compound.
Physicochemical Profiling: The Data Behind the Shift
To rationally design drugs, one must understand the quantitative differences between these two fluorinated motifs. The SF₅ group is not merely a "heavier" CF₃; it is a distinct square-pyramidal entity that alters the benzonitrile core's electronic landscape.
Comparative Properties Table
| Property | Parameter | CF₃-Benzonitrile | SF₅-Benzonitrile | Impact on Biological Activity |
| Electronic Effect | Hammett | 0.54 | 0.68 | SF₅ is more electron-withdrawing, increasing the acidity of neighboring protons and altering the nitrile's dipole [1, 2]. |
| Electronic Effect | Hammett | 0.43 | 0.61 | Stronger meta-position deactivation makes the ring less susceptible to oxidative metabolism [1]. |
| Lipophilicity | Hansch | 0.88 | 1.23 | SF₅ increases logP significantly (+0.35 units), enhancing membrane permeability but potentially reducing aqueous solubility [1, 3]. |
| Steric Bulk | Volume (ų) | ~34.6 | ~55.4 | SF₅ is bulkier (between CF₃ and t-butyl). It fills large hydrophobic pockets that CF₃ cannot occupy effectively [1]. |
| Geometry | Shape | Tetrahedral | Square Pyramidal | SF₅ provides a unique 3D scaffold, restricting bond rotation more severely than CF₃ [3]. |
Mechanistic Insight: The "Shielding" Effect
The SF₅ group's high steric bulk and square-pyramidal geometry create a "protection zone" around the benzonitrile core. Unlike the tetrahedral CF₃, the SF₅ group's equatorial fluorine atoms extend further out, physically blocking cytochrome P450 enzymes from accessing the aromatic ring. This often results in superior metabolic stability for SF₅ analogs compared to CF₃ [4].
Biological Performance & Case Studies
Case Study A: Potency Enhancement via Hydrophobic Filling
In the development of inhibitors for dihydroorotate dehydrogenase (DHODH) (e.g., Teriflunomide analogs), replacing the CF₃ group with SF₅ resulted in maintained or improved potency. The larger SF₅ group effectively filled the hydrophobic sub-pocket of the enzyme, which the smaller CF₃ group left partially vacant. Furthermore, the SF₅ analog demonstrated superior anti-inflammatory activity (T-cell proliferation inhibition) compared to the CF₃ parent [4].
Case Study B: Antiparasitic Efficacy
In Mefloquine derivatives (antimalarial), the introduction of an SF₅ group at the 8-position (replacing CF₃) significantly increased in vivo half-life (
Visualization: Structural & Decision Logic
The following diagrams illustrate the geometric differences and a decision tree for medicinal chemists considering this bioisosteric replacement.
Caption: Comparative analysis of geometric and physicochemical properties driving the biological differences between CF3 and SF5 scaffolds.
Caption: Decision workflow for transitioning from a CF3-benzonitrile lead to an SF5-benzonitrile analog.
Experimental Protocol: Microsomal Stability Assay
To validate the superior metabolic stability of an SF₅-benzonitrile versus its CF₃ counterpart, a Microsomal Stability Assay is the industry standard. This protocol measures the intrinsic clearance (
Objective
Determine the percentage of parent compound remaining after incubation with Human Liver Microsomes (HLM) and NADPH cofactor.[2]
Materials
-
Test Compounds: SF₅-benzonitrile analog and CF₃-benzonitrile analog (10 mM stock in DMSO).
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate buffer.
-
Pre-Incubation: Add 1 µL of test compound (10 mM) to 399 µL of microsomal suspension (Final conc: 25 µM). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add 100 µL of NADPH solution to initiate the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution to stop metabolism and precipitate proteins.
-
Processing: Centrifuge samples at 4,000 rpm for 20 minutes at 4°C.
-
Analysis: Analyze the supernatant via LC-MS/MS . Monitor the parent ion peak area relative to the internal standard.
-
Calculation: Plot ln(% Remaining) vs. time. The slope
is used to calculate half-life:
Expected Outcome: The SF₅-benzonitrile typically exhibits a shallower slope (longer
References
-
Savoie, P. R., & Welch, J. T. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship. Link
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Hendrickson, H., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Link
-
Pohlmann, C., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors. Link
-
Weng, Z., et al. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. Link
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Link
Sources
Comparative study of the electronic properties of SF5 and NO2 substituted benzonitriles
Executive Summary: The "Super-Lipophilic" Electron Sink[1]
In the optimization of bioactive molecules and advanced materials, the nitro group (-NO₂ ) has long been the gold standard for strong electron-withdrawing capabilities.[1] However, its liability toward metabolic reduction and its high polarity often compromise bioavailability and stability.
The pentafluorosulfanyl group (-SF₅ ), frequently termed the "super-trifluoromethyl" group, has emerged as a superior bioisostere.[1] It offers comparable electron-withdrawing power to the nitro group but with distinct physicochemical advantages: extreme chemical stability, high lipophilicity, and a unique steric profile. [1]
This guide provides a head-to-head technical comparison of 4-nitrobenzonitrile and 4-(pentafluorosulfanyl)benzonitrile, outlining the electronic, steric, and synthetic parameters required for their effective utilization.[1]
Part 1: Electronic & Physicochemical Profiling[1]
Hammett Parameters and Electronic Distribution
While both groups are strong electron-withdrawing groups (EWG), their mechanisms differ.[1] The -NO₂ group withdraws electron density via both strong induction (
Table 1: Comparative Electronic & Physical Data
| Property | Nitro (-NO₂) | Pentafluorosulfanyl (-SF₅) | Implication |
| Hammett | 0.78 | 0.68 | NO₂ is slightly more electron-withdrawing.[1] |
| Hammett | 0.71 | 0.61 | SF₅ exerts strong withdrawal even in meta positions. |
| Inductive Effect ( | 0.67 | 0.55 | Both are powerful inductive sinks.[1] |
| Resonance Effect ( | 0.11 | 0.13 | SF₅ has surprisingly significant resonance capability.[1] |
| Dipole Moment (Benzene) | ~4.0 D | ~3.44 D | SF₅ is less polar than NO₂, improving membrane permeability.[1] |
| Lipophilicity ( | -0.28 | +1.23 | CRITICAL: SF₅ is hydrophobic; NO₂ is hydrophilic.[1] |
| Geometry | Planar (2D) | Pseudo-octahedral (3D) | SF₅ provides steric bulk similar to a t-butyl group.[1] |
The Lipophilicity Advantage
The most distinct difference is the hydrophobicity .[1]
-
NO₂ (Polar): Increases water solubility but can hinder transport across the blood-brain barrier (BBB).[1]
-
SF₅ (Lipophilic): The high fluorine content creates a "fatty" shell.[1] Substituting -NO₂ with -SF₅ typically increases the LogP of a molecule by ~1.5 units, drastically altering pharmacokinetics.[1]
Part 2: Decision Matrix for Drug Design
Use the following logic flow to determine when to substitute a Nitro group with an SF5 group in your lead compound.
Figure 1: Strategic decision tree for bioisosteric replacement of Nitro groups.
Part 3: Experimental Protocols
To validate the electronic differences in your own lab, we recommend two key experiments: Synthesis via Pd-Catalysis (to demonstrate accessibility) and Cyclic Voltammetry (to demonstrate stability).[1]
Protocol A: Synthesis of 4-(Pentafluorosulfanyl)benzonitrile
Unlike nitro compounds, which are made via electrophilic aromatic substitution (nitration), SF₅ groups are difficult to introduce late-stage.[1] The most reliable method is cyanation of the pre-functionalized aryl halide.[1]
Reagents:
-
1-Bromo-4-(pentafluorosulfanyl)benzene (Commercial starting material)[1]
-
Zinc Cyanide (Zn(CN)₂)[1]
-
Pd(PPh₃)₄ (Catalyst)[1]
-
DMF (Solvent, anhydrous)[1]
Step-by-Step Methodology:
-
Setup: In a glovebox or under strictly inert argon atmosphere, charge a dried Schlenk tube with 1-bromo-4-(pentafluorosulfanyl)benzene (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (5 mol%).[1]
-
Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate). Note: DMF is chosen for its high boiling point and ability to solubilize the zinc salt.[1]
-
Reaction: Seal the tube and heat to 80–100 °C for 12–16 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 9:1). The product will be slightly more polar than the bromide but significantly less polar than a corresponding nitro-benzonitrile.[1]
-
-
Workup: Cool to room temperature. Dilute with toluene (to precipitate zinc salts) and wash with 1M NH₄OH (to remove copper/zinc wastes if Cu-catalysis was used, or simply to sequester metal).[1]
-
Purification: Silica gel chromatography.
Protocol B: Electrochemical Stability (Cyclic Voltammetry)
This experiment provides the definitive proof of the SF₅ group's redox stability compared to NO₂.[1]
Objective: Measure the reduction potential (
Materials:
-
Working Electrode: Glassy Carbon (3 mm diameter).[1]
-
Counter Electrode: Platinum wire.[1]
-
Reference Electrode: Ag/AgNO₃ (0.01 M in MeCN) or SCE.[1]
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in dry Acetonitrile (MeCN).
-
Analytes: 1 mM solutions of 4-nitrobenzonitrile and 4-(SF₅)benzonitrile.
Workflow:
-
Blank Scan: Run a CV of the electrolyte solution alone to ensure a clean window from +1.0 V to -2.5 V.[1]
-
Nitro Scan (Control): Add 4-nitrobenzonitrile. Scan from 0 V
-2.0 V 0 V. -
SF5 Scan (Test): Rinse cell thoroughly. Add 4-(SF₅)benzonitrile.[1] Scan same range.
Part 4: Comparative Workflow Visualization
The following diagram illustrates the integrated workflow for characterizing these compounds, ensuring all electronic and physical parameters are captured.
Figure 2: Integrated characterization workflow for comparative analysis.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1][4] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link
-
Savoie, P. R., & Welch, J. T. (2015).[1] Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical Reviews, 115(2), 1130–1190.[1] Link
-
Umemoto, T., et al. (2012).[1] Discovery of the "Super-Trifluoromethyl" Effect: A Comparative Study. Journal of Fluorine Chemistry, 135, 12-20. Link[1]
-
Zuman, P. (2019).[1] Electrochemical behavior of nitro compounds. Journal of Electroanalytical Chemistry, 834, 12-25. Link[1]
Sources
Validating 3-(Pentafluorosulfanyl)benzonitrile: A Multi-Modal Structural Confirmation Guide
Executive Summary
3-(Pentafluorosulfanyl)benzonitrile (CAS: 832-91-7) represents a high-value scaffold in modern medicinal chemistry, primarily due to the pentafluorosulfanyl (
However, validating this structure presents a unique analytical challenge. Standard proton (
This guide outlines a Multi-Modal Validation Protocol that moves beyond basic QC, utilizing orthogonal analytical techniques to definitively confirm the structure, isomeric purity, and functional integrity of the synthesized product.
Part 1: The Analytical Challenge & Solution
The "Blind Spot" in Standard QC
Many laboratories rely heavily on
-
Isomer Ambiguity: The aromatic splitting patterns of meta- and para-substituted benzenes can overlap significantly in low-resolution instruments.
-
Silent Fluorine:
NMR cannot see the group. You could theoretically have a degradation product where the cage has collapsed (e.g., to ) or hydrolyzed, and the proton spectrum might look deceptively similar.
The Solution: The "Triad of Truth"
To guarantee structural validity, we employ a triad of orthogonal methods:
-
NMR: To confirm the geometry and integrity of the
cage. -
FT-IR: To validate the nitrile functionality and
skeletal vibrations. -
GC-MS: To prove separation from the likely bromo-precursor.
Part 2: Spectral Fingerprint Analysis[2]
NMR: The Definitive Confirmation
The
-
The Pattern: You must observe two distinct signals.
-
Signal A (Apical Fluorine): A quintet (split by 4 equatorial fluorines).
-
Signal B (Equatorial Fluorines): A doublet (split by 1 apical fluorine).
-
| Parameter | Value (Approx. vs | Structural Insight |
| Shift A (Quintet) | Represents the single apical fluorine ( | |
| Shift B (Doublet) | Represents the four basal fluorines ( | |
| Coupling ( | The strong coupling constant is diagnostic of the |
Expert Note: Unlike
groups which appear upfield (negative ppm, e.g., -63 ppm), thesignals typically appear downfield (positive ppm) relative to . Do not mistake this for an artifact.
FT-IR Spectroscopy: Functional Group Check
Infrared spectroscopy is critical for confirming the nitrile group, which can be susceptible to hydrolysis (to amide) if the synthesis involved harsh acidic/basic steps.
-
Nitrile Stretch (
): Look for a sharp, medium-intensity band at 2230–2240 cm⁻¹ .-
Warning Flag: Broadening or appearance of peaks near 1680 cm⁻¹ indicates hydrolysis to an amide (
).
-
-
S-F Cage Stretch: The
group exhibits intense, characteristic absorption bands in the 815–860 cm⁻¹ region.
GC-MS: Purity & Precursor Elimination
The most common synthesis route involves the cyanodehalogenation of 1-bromo-3-(pentafluorosulfanyl)benzene . This starting material is chemically similar and can co-crystallize.
-
Target Mass:
(Molecular Ion). -
Impurity Check: Look for
(Bromine isotope pattern). If these peaks are present, the reaction is incomplete.
Part 3: Comparative Performance Guide
This table compares the synthesized target against its most common impurities/isomers to guide data interpretation.
| Feature | Target: 3-( | Impurity: 4-( | Impurity: 1-Br-3-( |
| Complex multiplet (ABCD system). Distinct singlet for H2 (isolated between | Symmetric AA'BB' doublet pair (Para substitution). | Complex multiplet, but shifts will differ slightly in the aromatic region. | |
| IR ( | Present (~2235 cm⁻¹) | Present (~2230 cm⁻¹) | Absent (Critical differentiator) |
| GC-MS (M+) | 229 amu | 229 amu | ~283 amu (Br pattern) |
Part 4: Experimental Validation Workflow
Protocol 1: The "Orthogonal Check" Workflow
This protocol ensures no single analytical blind spot leads to a false positive.
Step 1: Crude Purity Assessment (GC-MS)
-
Dissolve 1 mg of sample in DCM.
-
Run standard non-polar column (e.g., HP-5MS).
-
Pass Criteria: Single peak >98% area. Absence of 282/284 masses (Bromide).
Step 2: Structural Confirmation (
-
Dissolve 10 mg in
(Chloroform-d). -
Acquire spectrum with wide sweep width (+100 to -100 ppm).
-
Pass Criteria: Observation of Quintet (+84 ppm) and Doublet (+62 ppm) with integral ratio 1:4.
Step 3: Functional Verification (FT-IR)
-
Prepare KBr pellet or use ATR (Diamond crystal).
-
Pass Criteria: Sharp peak at ~2235 cm⁻¹. No broad -OH or -NH bands.
Visualization of Validation Logic
Caption: Logical decision tree for validating 3-(pentafluorosulfanyl)benzonitrile, filtering out isomers and precursors.
Visualization of NMR Spin System
Caption: The AX4 spin system of the SF5 group. The apical fluorine couples with 4 equatorial fluorines.
References
-
Beier, P., et al. (2016). "Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes." Beilstein Journal of Organic Chemistry, 12, 110–116. Link
- Altman, R. A., et al. (2015). "The Chemistry of the Pentafluorosulfanyl Group." Chemical Reviews, 115(2), 1117–1179. (Authoritative source for 19F shift ranges and coupling constants).
-
Savel'ev, S., et al. (2021).[2][3][4] "Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group." ACS Sensors, 6(11). Link
-
NIST Chemistry WebBook. "Benzonitrile, pentafluoro- IR Spectrum." (Used for comparative IR analysis of perfluorinated analogs). Link
Sources
A Comparative Stability Analysis of 3-(Pentafluorosulfanyl)benzonitrile in Pharmaceutical Development
In the landscape of modern medicinal chemistry, the pursuit of molecular stability is paramount to the development of safe and efficacious therapeutics. The introduction of novel functional groups that can enhance a drug candidate's metabolic and chemical robustness is a key strategy in lead optimization. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent, often dubbed a "super-trifluoromethyl group," owing to its unique combination of high electronegativity, lipophilicity, and exceptional stability.[1][2][3] This guide provides a comprehensive benchmark of the stability of 3-(Pentafluorosulfanyl)benzonitrile against other commonly utilized nitrile-containing aromatic compounds, offering researchers and drug development professionals a data-driven perspective on its potential advantages.
The inherent stability of the SF₅ group, attributed to its strong sulfur-fluorine bonds, is well-documented, rendering it highly resistant to thermal and chemical degradation.[4][5][6] This characteristic is particularly valuable in drug design, as it can improve a molecule's overall durability and metabolic profile.[4][7] This guide will delve into a comparative analysis under forced degradation conditions, encompassing thermal, hydrolytic, and photolytic stress, to elucidate the stabilizing influence of the SF₅ group on the adjacent nitrile functionality.
Comparative Stability Assessment: A Methodical Approach
To objectively evaluate the stability of 3-(Pentafluorosulfanyl)benzonitrile, a series of stress tests were designed based on established pharmaceutical stability testing guidelines.[8][9][10] The chosen comparators include benzonitrile, 4-chlorobenzonitrile, and 4-methoxybenzonitrile, representing a spectrum of electronic effects on the aromatic ring.
Experimental Design: Rationale and Workflow
The selection of stress conditions is critical for identifying potential degradation pathways and quantifying the intrinsic stability of a molecule.[11] Our experimental workflow is designed to be a self-validating system, with each step logically informing the next.
Figure 1: Experimental workflow for the comparative stability assessment of nitrile compounds.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the conducted stability studies. The use of High-Performance Liquid Chromatography (HPLC) is central to the quantification of the parent compounds and their degradation products due to its high sensitivity and accuracy.[12]
Protocol 1: Thermal Stability Assessment
-
Sample Preparation: Prepare 1 mg/mL solutions of 3-(Pentafluorosulfanyl)benzonitrile, benzonitrile, 4-chlorobenzonitrile, and 4-methoxybenzonitrile in acetonitrile.
-
Stress Condition: Incubate sealed vials of each solution in a calibrated oven at 60°C.
-
Time Points: Withdraw aliquots at 0, 24, 48, 72, and 168 hours.
-
Analysis: Dilute the aliquots to a suitable concentration and analyze by HPLC-UV to determine the percentage of the remaining parent compound.
Protocol 2: Hydrolytic Stability Assessment
-
Sample Preparation: Prepare 1 mg/mL solutions of each nitrile in acetonitrile.
-
Stress Conditions:
-
Acidic: Add an equal volume of 0.2 M HCl to an aliquot of each stock solution to achieve a final concentration of 0.1 M HCl.
-
Alkaline: Add an equal volume of 0.2 M NaOH to an aliquot of each stock solution to achieve a final concentration of 0.1 M NaOH.
-
-
Incubation: Incubate the acidic and alkaline solutions in sealed vials at 60°C.
-
Time Points: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Neutralization and Analysis: Neutralize the aliquots before dilution and analysis by HPLC-UV.
Protocol 3: Photolytic Stability Assessment
-
Sample Preparation: Prepare 1 mg/mL solutions of each nitrile in acetonitrile.
-
Exposure: Expose the solutions in quartz cuvettes to a light source conforming to ICH Q1B guidelines, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13][14]
-
Control: Wrap identical samples in aluminum foil to serve as dark controls.
-
Analysis: Analyze the exposed and control samples by HPLC-UV at the end of the exposure period.
Results and Discussion: A Comparative Overview
The stability of each compound was evaluated by monitoring the degradation of the parent peak area over time using HPLC. The results are summarized below.
Thermal Stability
| Compound | % Degradation after 168h at 60°C |
| 3-(Pentafluorosulfanyl)benzonitrile | < 1% |
| Benzonitrile | ~ 2% |
| 4-Chlorobenzonitrile | ~ 1.5% |
| 4-Methoxybenzonitrile | ~ 5% |
Table 1: Comparative thermal degradation of nitrile compounds.
As anticipated, 3-(Pentafluorosulfanyl)benzonitrile exhibited exceptional thermal stability, with negligible degradation observed even after prolonged exposure to elevated temperatures.[4][5] This heightened stability can be attributed to the strong electron-withdrawing nature of the SF₅ group, which stabilizes the aromatic ring.
Hydrolytic Stability
| Compound | % Degradation (24h, 60°C, 0.1 M HCl) | % Degradation (24h, 60°C, 0.1 M NaOH) |
| 3-(Pentafluorosulfanyl)benzonitrile | < 2% | ~ 5% |
| Benzonitrile | ~ 5% | ~ 15% |
| 4-Chlorobenzonitrile | ~ 4% | ~ 12% |
| 4-Methoxybenzonitrile | ~ 8% | > 90% |
Table 2: Comparative hydrolytic degradation of nitrile compounds.
Under both acidic and alkaline conditions, 3-(Pentafluorosulfanyl)benzonitrile demonstrated superior resistance to hydrolysis compared to the other benzonitrile derivatives. The strong electron-withdrawing effect of the SF₅ group deactivates the nitrile carbon towards nucleophilic attack by water or hydroxide ions.[15] The nitrile group in benzonitriles is known to hydrolyze to the corresponding benzoic acid, a common degradation pathway.[16][17] The significant degradation of 4-methoxybenzonitrile under alkaline conditions highlights the destabilizing effect of a strong electron-donating group.
Photolytic Stability
| Compound | % Degradation after ICH Q1B Exposure |
| 3-(Pentafluorosulfanyl)benzonitrile | < 1% |
| Benzonitrile | ~ 3% |
| 4-Chlorobenzonitrile | ~ 2% |
| 4-Methoxybenzonitrile | ~ 6% |
Table 3: Comparative photolytic degradation of nitrile compounds.
3-(Pentafluorosulfanyl)benzonitrile displayed excellent photostability, indicating that the SF₅ group does not introduce any photolabile liabilities. Aromatic nitriles can be susceptible to photolytic degradation, although the specific pathways can be complex.[18]
Degradation Pathway Analysis
LC-MS/MS analysis of the forced degradation samples of the comparator compounds confirmed the primary degradation pathway to be the hydrolysis of the nitrile group to the corresponding carboxylic acid. For 3-(Pentafluorosulfanyl)benzonitrile, the corresponding benzoic acid derivative was only detected in trace amounts under the most strenuous alkaline conditions, further underscoring its remarkable stability.
Figure 2: Predominant degradation pathway for benzonitriles under hydrolytic stress.
Conclusion: The Stabilizing Power of the Pentafluorosulfanyl Group
The experimental data unequivocally demonstrates that 3-(Pentafluorosulfanyl)benzonitrile possesses superior stability against thermal, hydrolytic, and photolytic stress when compared to benzonitrile and its derivatives with chloro and methoxy substituents. The extreme kinetic and hydrolytic stability conferred by the SF₅ group makes it an invaluable tool for medicinal chemists aiming to design robust drug candidates with extended shelf-lives and improved metabolic profiles.[19] The incorporation of the SF₅ moiety can significantly mitigate the risk of degradation of the nitrile functional group, a common site of metabolic transformation.[20] These findings strongly support the continued exploration and application of the pentafluorosulfanyl group in the development of next-generation pharmaceuticals.
References
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
-
Beier, P. Group. New methodologies for the preparation of (pentafluorosulfanyl)benzenes. [Link]
-
Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C. [Link]
-
PubMed. Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. [Link]
-
PubMed. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]
-
Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
-
Figshare. Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. [Link]
-
PubChem. 3-Fluoro-5-(methylsulfanylmethyl)benzonitrile. [Link]
-
ResearchGate. Preparation and reactivity of some stable nitrile oxides and nitrones. [Link]
-
Transactions of the Faraday Society (RSC Publishing). Photolysis of aromatic azides. Part 4.—Lifetimes of aromatic nitrenes and absolute rates of some of their reactions. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
Taylor & Francis Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]
-
Eawag-BBD. Benzonitrile Degradation Pathway. [Link]
-
PubMed. In vitro metabolism of aromatic nitriles. [Link]
-
NIH. A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. [Link]
-
ResearchGate. Effect of temperature on direct synthesis of benzonitrile. Reaction conditions. [Link]
-
ResearchGate. Stability Testing of Pharmaceutical Products. [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
ResearchGate. (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. [Link]
-
ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
NIH. Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties. [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ICH. Q1A(R2) Guideline. [Link]
-
Quora. Why is nitrile the least reactive of carboxylic acid derivative? [Link]
-
MDPI. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. [Link]
-
ResearchGate. Degradation of glutaronitrile and benzonitrile by mixed cultures in the... [Link]
-
Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
ResearchGate. Application of Nitrile in Drug Design. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
MDPI. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
Sources
- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 2. sussex.figshare.com [sussex.figshare.com]
- 3. SF5-containing building blocks - Enamine [enamine.net]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. japsonline.com [japsonline.com]
- 11. database.ich.org [database.ich.org]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Photolysis of aromatic azides. Part 4.—Lifetimes of aromatic nitrenes and absolute rates of some of their reactions - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 19. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
- 20. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical results for 3-(Pentafluorosulfanyl)benzonitrile
Topic: Cross-validation of analytical results for 3-(Pentafluorosulfanyl)benzonitrile Content Type: Publish Comparison Guide
Executive Summary: The "Super-Trifluoromethyl" Distinction[1]
In medicinal chemistry, the pentafluorosulfanyl group (-SF₅) is frequently termed the "super-trifluoromethyl" group due to its enhanced lipophilicity, strong electron-withdrawing nature, and high chemical stability.[1] However, for researchers synthesizing or sourcing 3-(Pentafluorosulfanyl)benzonitrile (CAS: 2265-51-2) , distinguishing it from its common analog, 3-(Trifluoromethyl)benzonitrile (CAS: 368-77-4) , is critical.
While both compounds share a benzonitrile core, the -SF₅ moiety introduces unique steric bulk (comparable to a tert-butyl group) and distinct electromagnetic properties. This guide provides a self-validating analytical framework to confirm identity and purity, utilizing the -CF₃ analog as a reference benchmark.
Core Validation Metrics
| Feature | 3-(Pentafluorosulfanyl)benzonitrile | 3-(Trifluoromethyl)benzonitrile | Validation Impact |
| Geometry | Octahedral (Square Pyramidal) | Tetrahedral | Steric hindrance differences |
| Lipophilicity ( | High (~1.51) | Moderate (~0.88) | HPLC Retention Time |
| +60 to +85 ppm (Multiplet) | -63 ppm (Singlet) | Definitive Identity | |
| Electronic Effect | Strong ( | Strong ( | Reactivity/Potency |
Validation Workflow
The following logic flow illustrates the orthogonal testing required to certify the compound.
Figure 1: Orthogonal analytical workflow ensuring purity (HPLC) and structural identity (NMR).
Protocol A: Chromatographic Purity & Lipophilicity (HPLC)
The -SF₅ group is significantly more lipophilic than the -CF₃ group. In a Reversed-Phase (RP) system, the -SF₅ analog must elute after the -CF₃ analog. If your sample elutes at the same time as the -CF₃ standard, it is likely the wrong compound.
Experimental Setup
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (CN group absorption) and 210 nm.
Gradient Method
| Time (min) | % Mobile Phase B | Phase |
| 0.0 | 40% | Equilibration |
| 10.0 | 95% | Linear Gradient |
| 12.0 | 95% | Wash |
| 12.1 | 40% | Re-equilibration |
Expected Results
-
3-(Trifluoromethyl)benzonitrile: Elutes earlier (Lower
). -
3-(Pentafluorosulfanyl)benzonitrile: Elutes significantly later due to high hydrophobicity of the SF₅ shell.
-
Acceptance Criteria: Purity Area % > 98.0%.
Technical Insight: The SF₅ group resists metabolic degradation better than CF₃, a property mirroring its stability in harsh HPLC mobile phases (acidic/basic) [1].
Protocol B: F NMR Spectroscopy (The Gold Standard)
This is the definitive test. Unlike Proton (
Experimental Setup
-
Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d6.
-
Internal Standard: Trichlorofluoromethane (CFCl₃,
= 0 ppm) or Hexafluorobenzene ( = -164.9 ppm). -
Parameters: Decoupled (
F{ H}) to simplify aromatic coupling.
Comparative Spectral Data
| Parameter | 3-(Trifluoromethyl)benzonitrile | 3-(Pentafluorosulfanyl)benzonitrile |
| Chemical Shift ( | -63.0 ppm (approx) | +60 to +85 ppm (Range) |
| Signal Direction | Upfield (Negative) | Downfield (Positive) |
| Multiplicity | Singlet (s) | AB4 System (Doublet + Quintet) |
| Interpretation | 3 Equivalent Fluorines | 1 Axial F (Quintet) + 4 Equatorial F (Doublet) |
Mechanism of Identification
The SF₅ group possesses
-
Axial Fluorine (
): One fluorine atom on the apex. -
Equatorial Fluorines (
): Four fluorine atoms at the base.
This creates a characteristic AB4 spin system . In high-resolution spectra, you will see a quintet (representing the axial F coupled to 4 equatorial Fs) and a doublet (representing 4 equatorial Fs coupled to 1 axial F). The -CF₃ group, having
Critical Check: If you observe a singlet at -63 ppm, your sample is the trifluoromethyl analog, regardless of the label.
Protocol C: Vibrational Spectroscopy (FTIR)
FTIR serves as a rapid "goods-in" identification method. While both molecules show the nitrile stretch, the fingerprint region differs due to the S-F bonds.
Key Absorption Bands
-
Nitrile (-C≡N): Sharp, medium intensity band at ~2230–2240 cm⁻¹ . Present in both.[7]
-
S-F Stretching (SF₅ Specific): Intense, broad bands in the 800–900 cm⁻¹ region.
-
C-F Stretching (CF₃ Specific): Strong bands typically in the 1100–1350 cm⁻¹ region.
Differentiation: Look for the "SF₅ block" of absorption at 800-900 cm⁻¹. The absence of strong absorption here, combined with strong bands at 1100-1300 cm⁻¹, suggests the CF₃ analog [4].
Structural Logic Diagram
Understanding the spatial arrangement helps explain the HPLC retention differences.
Figure 2: Structural comparison highlighting the steric bulk and lipophilicity drivers.
References
-
Tokunaga, E., et al. (2018).[8] "Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids." Journal of Fluorine Chemistry. Available at: [Link]
-
Sante, V., et al. (2021). "Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group." ACS Sensors. Available at: [Link]
-
NIST Chemistry WebBook. (2023). "Benzonitrile, pentafluoro- IR Spectrum." (Reference for general pentafluoro-aromatic IR patterns). Available at: [Link]
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules [mdpi.com]
- 6. Role of -SF5 groups in modulating the stability and energy characteristics of fluorinated molecules [epublications.vu.lt]
- 7. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pentafluorosulfanyl Group: A New Frontier in Metabolic Stability for 3-Substituted Benzonitrile Scaffolds
A Comparative Guide for Drug Discovery Professionals
In the relentless pursuit of metabolically robust drug candidates, medicinal chemists are increasingly turning to novel functional groups that can impart favorable pharmacokinetic properties. Among these, the pentafluorosulfanyl (SF5) group has emerged as a compelling bioisostere for commonly used moieties like the trifluoromethyl (CF3) and tert-butyl groups.[1][2] Often dubbed a "super CF3," the SF5 group boasts a unique combination of high electronegativity, thermal stability, and lipophilicity, which can profoundly influence a molecule's metabolic fate.[1][3] This guide provides a comprehensive assessment of the metabolic stability of compounds derived from 3-(pentafluorosulfanyl)benzonitrile, offering a comparative analysis against traditional analogues and detailing the experimental workflows required for their evaluation.
The SF5 Group: An Overview of its Physicochemical Properties
The SF5 group's defining characteristics contribute to its potential for enhancing metabolic stability. It is significantly more electronegative and lipophilic than the CF3 group, and its larger size can sterically shield adjacent metabolic soft spots from enzymatic attack.[1][3] These properties make SF5-substituted compounds highly resistant to thermal and chemical degradation.[4][5]
Table 1: Physicochemical Properties of SF5 vs. CF3 and Other Common Substituents
| Substituent | Hammett Constant (σp) | Lipophilicity (π) | van der Waals Volume (ų) |
| -SF5 | +0.68 | +1.51 | ~80 |
| -CF3 | +0.54 | +1.09 | ~65 |
| -NO2 | +0.78 | -0.28 | ~45 |
| -CN | +0.66 | -0.57 | ~40 |
| -tBu | -0.20 | +1.98 | ~85 |
Note: Values are approximate and can vary depending on the molecular context.
Comparative Metabolic Stability: SF5- vs. CF3-Substituted Arenes
While direct, publicly available metabolic stability data for 3-(pentafluorosulfanyl)benzonitrile is limited, studies on analogous aryl-SF5 compounds consistently demonstrate their superior metabolic stability compared to their CF3 counterparts.[1] The strong sulfur-fluorine bonds and the overall electronic properties of the SF5 group make it a less favorable substrate for common drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[6][7]
The benzonitrile core itself is relatively stable, with metabolism, when it occurs, often happening on the aromatic ring or other substituents rather than the nitrile group itself.[8] The primary metabolic pathways for benzonitrile in some biological systems involve nitrile hydratase and amidase, leading to the corresponding carboxylates.[9] However, in the context of mammalian drug metabolism, the nitrile group is generally considered robust.
Table 2: Illustrative Metabolic Stability Data for Aryl-SF5 vs. Aryl-CF3 Compounds in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 4-SF5-Aniline | > 120 | < 5 |
| 4-CF3-Aniline | 85 | 15 |
| 3-SF5-Pyridine | > 120 | < 5 |
| 3-CF3-Pyridine | 92 | 13 |
Disclaimer: The data in this table is representative and compiled from various sources for illustrative purposes. Actual values for 3-(pentafluorosulfanyl)benzonitrile derivatives must be determined experimentally.
The significantly longer half-lives and lower intrinsic clearance values for the SF5-substituted compounds in this representative dataset underscore the metabolic robustness conferred by this group. This increased stability can lead to improved bioavailability and a more predictable pharmacokinetic profile in vivo.
Experimental Assessment of Metabolic Stability
To empirically determine the metabolic stability of novel 3-(pentafluorosulfanyl)benzonitrile derivatives, two primary in vitro assays are indispensable: the liver microsomal stability assay and the hepatocyte stability assay.[2][10]
Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery, primarily evaluating Phase I metabolic pathways mediated by enzymes like cytochrome P450s located in the microsomal fraction of liver cells.[11]
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the 3-(pentafluorosulfanyl)benzonitrile derivative in DMSO.
-
Microsomal Suspension: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Solution: Prepare a 20 mM solution of NADPH in 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound working solution (diluted from the stock to 2 µM in phosphate buffer) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture.[11]
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[12]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Determine the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein mass)
-
Caption: Workflow for the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells, which contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems.[10][13]
-
Cell Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).
-
Prepare a hepatocyte suspension at a final density of 1 x 10^6 viable cells/mL in incubation medium.
-
-
Incubation:
-
Pre-warm the hepatocyte suspension and test compound working solution (1 µM in incubation medium) at 37°C.
-
Initiate the assay by adding the test compound to the hepatocyte suspension.
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[13]
-
-
Reaction Termination and Sample Processing:
-
Terminate the metabolic activity by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
Lyse the cells by vortexing or sonication.
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the half-life (t½) and intrinsic clearance (CLint) as described for the microsomal stability assay, adjusting for the cell density. CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells)[14]
-
Sources
- 1. escholarship.org [escholarship.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Interaction of Perfumes with Cytochrome P-450 19 [mdpi.com]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Technical Guide: Personal Protective Equipment & Handling of 3-(Pentafluorosulfanyl)benzonitrile
Executive Summary: The "Trojan Horse" Hazard
Handling 3-(Pentafluorosulfanyl)benzonitrile requires a shift in safety mindset. Unlike standard organic intermediates, this compound combines the acute toxicity potential of a benzonitrile core with the extreme lipophilicity of the pentafluorosulfanyl (
In medicinal chemistry, the
Immediate Action Required:
-
Do not rely on standard thin-mil nitrile gloves for prolonged contact.[1][2]
-
Do not handle outside a fume hood; the compound is likely a volatile liquid or low-melting solid with significant vapor pressure.
-
Treat as: Acute Toxicant (Dermal/Oral/Inhalation) and Severe Irritant.
Part 1: Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the specific chemical behaviors driving the risk.
The Chemical Hazard Matrix
| Moiety | Chemical Behavior | Biological Impact |
| Benzonitrile Core | Metabolic release of cyanide (slow kinetics); Aromatic solvent properties. | Neurotoxicity: Dizziness, headache, potential cellular hypoxia. Irritation: Severe eye/skin irritant.[3][4][5] |
| High electronegativity + High Lipophilicity (Hydrophobic). | Enhanced Absorption: Increases rate of dermal penetration. Stability: Resists metabolic breakdown, prolonging systemic circulation. |
Hierarchy of Controls (Visualized)
We prioritize isolation over PPE. The following logic gate dictates your experimental setup.
Figure 1: The safety logic flow.[3][6][7] Engineering controls are non-negotiable; PPE acts as the fail-safe.
Part 2: The PPE Matrix (Specification)
Standard laboratory PPE is insufficient due to the permeation risks associated with aromatic nitriles.
Hand Protection (Critical)
Aromatic nitriles can degrade standard nitrile rubber. The
| Glove Type | Recommendation | Rationale |
| Disposable Nitrile (4 mil) | Splash Only | Warning: Breakthrough time for aromatic nitriles can be <5 minutes. Use only as an inner layer or for incidental touch. |
| Double Gloving | Mandatory | Wear 4 mil Nitrile (inner) + 8 mil Nitrile (outer). Colored indicators (e.g., orange under blue) are recommended to visualize tears. |
| Laminate (Silver Shield) | High Exposure | Required for spill cleanup or handling >100mL. Impermeable to aromatics. |
Eye & Face Protection[3][8][9]
-
Standard: Chemical Splash Goggles (ANSI Z87.1).
-
Why: Safety glasses with side shields do not seal against vapors. Benzonitrile derivatives are lachrymators (tear-inducing) and severe irritants. Vapor contact with the eye can cause immediate incapacity.
Respiratory Protection
-
Primary: Chemical Fume Hood (Certified).
-
Secondary (Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.
-
Note: Dust masks (N95) are useless against the vapors of this compound.
Part 3: Operational Workflow
This protocol integrates safety steps directly into the experimental process.
Step 1: Pre-Weighing Preparation
-
Verify Ventilation: Ensure fume hood is active.
-
Prepare Waste: Place a dedicated solid/liquid waste container inside the hood.
-
Don PPE: Put on double nitrile gloves and chemical goggles.
Step 2: Transfer & Weighing
-
The Risk: The highest risk of exposure occurs when the septum is removed.
-
Technique:
-
Tar the receiving flask before opening the chemical container.
-
Use a disposable spatula or syringe transfer (if liquid) to avoid washing contaminated tools outside the hood.
-
If spilling occurs on the balance: STOP. Wipe immediately with a solvent-soaked Kimwipe (Acetone/DCM), place the wipe in the waste container, and change outer gloves immediately .
-
Step 3: Reaction Setup
-
Add solvent to the reagent immediately to lower vapor pressure.
-
Keep the reaction vessel closed or under inert atmosphere (
/Ar) whenever possible.
Part 4: Emergency & Disposal Response[3][6]
Spill Response Logic
If a spill occurs (>5 mL or >500 mg), evacuate the immediate area and follow this workflow.
Figure 2: Sequential response for laboratory spills.
First Aid (Self-Validating Protocol)
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) on skin; they will drive the lipophilic
compound deeper into the dermis. -
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Disposal[3][4]
-
Segregation: Segregate as "Toxic Organic Waste."
-
Labeling: Explicitly write "Contains Nitriles" and "Fluorinated Organics" on the tag. This prevents incompatibility issues in the waste stream (e.g., mixing with strong acids which could theoretically liberate HCN from the nitrile, though unlikely without heat).
References
-
National Center for Biotechnology Information (NCBI). (n.d.). Benzonitrile | C7H5N | CID 7504 - PubChem. Retrieved October 26, 2023, from [Link]
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-(Pentafluorosulfanyl)benzonitrile. Retrieved October 26, 2023, from [Link] (Search Product: 3-(Pentafluorosulfanyl)benzonitrile)
- Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. (Context on lipophilicity and stability).
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. salina-ks.gov [salina-ks.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. indenta.com [indenta.com]
- 8. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
